molecular formula C10H19N B13326355 4-(Butan-2-ylidene)azepane

4-(Butan-2-ylidene)azepane

Cat. No.: B13326355
M. Wt: 153.26 g/mol
InChI Key: FOHMTUKMLJLGGI-KTKRTIGZSA-N
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Description

4-(Butan-2-ylidene)azepane is a chemical compound of interest in medicinal and organic chemistry research as a functionalized azepane derivative. The azepane core—a seven-membered ring containing one nitrogen atom—is a significant structural motif found in a variety of natural products and synthetic bioactive molecules . Researchers are particularly interested in azepane-based compounds due to their demonstrated potential in a wide spectrum of therapeutic areas, which includes antidiabetic, anticancer, and antiviral activities . This specific derivative features a butylidene substituent, which may be explored to modulate the compound's lipophilicity, stereochemistry, and binding interactions within biological systems. The primary research value of 4-(Butan-2-ylidene)azepane lies in its utility as a versatile synthetic intermediate or building block for the discovery and development of new pharmacologically active agents. Synthetic methodologies for constructing seven-membered azacyclic systems like this one are an active area of investigation, as their inherent ring strain and slow cyclization kinetics present unique synthetic challenges . Consequently, this compound can serve as a valuable scaffold for creating compound libraries aimed at establishing structure-activity relationships (SAR). It is important to note that the specific biological activity and mechanism of action for 4-(Butan-2-ylidene)azepane are subject to ongoing research and are not fully characterized. Researchers are encouraged to investigate its properties further within their experimental frameworks. Handling and Usage: This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to appropriate laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4Z)-4-butan-2-ylideneazepane

InChI

InChI=1S/C10H19N/c1-3-9(2)10-5-4-7-11-8-6-10/h11H,3-8H2,1-2H3/b10-9-

InChI Key

FOHMTUKMLJLGGI-KTKRTIGZSA-N

Isomeric SMILES

CC/C(=C\1/CCCNCC1)/C

Canonical SMILES

CCC(=C1CCCNCC1)C

Origin of Product

United States

Foundational & Exploratory

The Azepane Architecture: A Technical Guide to Seven-Membered N-Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of azepane-based heterocyclic scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The azepane scaffold (hexamethyleneimine)—a saturated seven-membered nitrogenous heterocycle—represents a "privileged structure" in medicinal chemistry.[1] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer unique conformational flexibility, capable of adopting twist-chair and twist-boat conformations that allow for dynamic induced-fit binding modes. This guide dissects the pharmacological versatility of azepane-based motifs, ranging from iminosugar-based glycosidase inhibitors to kinase-targeting anticancer agents , and provides actionable protocols for their synthesis and biological validation.

Structural & Mechanistic Foundations

The Conformational Advantage

The azepane ring exists in a dynamic equilibrium between multiple conformers. This high entropy allows the scaffold to minimize the free energy penalty upon binding to "difficult" targets with large or flexible binding pockets, such as the catalytic clefts of glycosyl hydrolases or the ATP-binding sites of kinases.

  • Rigidification Strategies: To improve selectivity, the azepane ring is often fused with aromatic systems (e.g., benzazepines) or bridged to lock specific conformers.

  • Bioisosterism: Polyhydroxylated azepanes function as higher-homolog mimics of pyranose sugars, positioning hydroxyl groups to interact with catalytic carboxylates in enzymes.

Pharmacological Spectrum

The biological activity of azepane derivatives is dictated by substitution patterns:

Therapeutic AreaMechanism of ActionKey SubstituentsRepresentative Compound
Metabolic

-Glucosidase / Glycosidase Inhibition
Polyhydroxylation (C3, C4, C5, C6)Azepane Iminosugars
CNS Histamine H1 AntagonismN-substitution with p-chlorobenzylAzelastine
Oncology Tubulin Polymerization InhibitionFused benzodiazepine systemsAzepane-fused indoles
Diabetes Sulfonylurea Receptor ModulationSulfonylurea moiety at N1Tolazamide

Deep Dive: Polyhydroxylated Azepanes (Iminosugars)[2]

One of the most potent applications of the azepane scaffold is in the design of iminosugars . These compounds mimic the oxocarbenium ion transition state of glycosidic hydrolysis.

Mechanism of Glycosidase Inhibition

Unlike piperidine-based iminosugars (e.g., deoxynojirimycin), the seven-membered azepane ring allows for the accommodation of an extra hydroxyl group or alkyl chain, often enhancing affinity for


-glucosidases and 

-mannosidases. The protonated secondary amine at physiological pH mimics the positive charge of the oxocarbenium ion, forming a salt bridge with the enzyme's catalytic aspartate or glutamate residues.
Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of azepane iminosugars against glycosidases.

GlycosidaseInhibition Enzyme Glycosidase Enzyme (Active Site) Complex_S Enzyme-Substrate Complex Enzyme->Complex_S + Substrate Complex_I Enzyme-Inhibitor Complex Enzyme->Complex_I + Azepane (Competitive Binding) Substrate Natural Substrate (Oligosaccharide) Azepane Azepane Iminosugar (Inhibitor) Azepane->Complex_I Mimics Transition State (Charge Interaction) Transition Oxocarbenium Ion Transition State Complex_S->Transition Catalysis Complex_I->Transition Blocked Hydrolysis Hydrolysis (Product Release) Transition->Hydrolysis

Caption: Competitive inhibition of glycosidase enzymes by azepane iminosugars, preventing the formation of the oxocarbenium transition state.

Experimental Protocols

Synthesis: Stereoselective Pd-Catalyzed Ring Expansion

Constructing chiral azepanes is challenging. The following protocol utilizes a Palladium-catalyzed ring expansion of vinyl piperidines, a robust method for generating enantioenriched azepanes.

Objective: Synthesis of chiral 2-vinylazepane derivatives.

Reagents:

  • Substrate: 2-vinylpiperidine derivative (N-protected, e.g., N-Ts)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (20 mol%)

  • Solvent: THF (Anhydrous)

  • Temperature: Reflux (66°C)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve the N-tosyl-2-vinylpiperidine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃. The solution should turn a characteristic yellow/orange.

  • Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the piperidine starting material (typically 4–12 hours).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (Look for multiplets at

    
     5.8 ppm for internal alkene protons in the 7-membered ring).
    
Biological Assay: -Glucosidase Inhibition

This colorimetric assay quantifies the potency of azepane derivatives against


-glucosidase, a target for Type 2 Diabetes management.

Principle:


-Glucosidase hydrolyzes p-nitrophenyl-

-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), which absorbs yellow light at 405 nm.[2][3] Inhibitors reduce the rate of pNP formation.[4]

Materials:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer).
    
  • Substrate: pNPG (5 mM).[3][5]

  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Control: Acarbose (Standard inhibitor).

Protocol:

  • Plate Setup: In a 96-well microplate, add 20

    
    L of the Azepane test compound (dissolved in DMSO, final conc. <1%).
    
  • Enzyme Addition: Add 20

    
    L of 
    
    
    
    -Glucosidase solution.
  • Pre-incubation: Incubate at 37°C for 10 minutes to allow enzyme-inhibitor binding.

  • Substrate Initiation: Add 20

    
    L of pNPG solution to initiate the reaction.[3]
    
  • Kinetic Read: Immediately measure absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Calculation: Determine the slope (velocity) of the linear portion of the curve.

    
    
    

Structure-Activity Relationship (SAR) Analysis

The SAR of azepane scaffolds is highly position-dependent. The diagram below summarizes the functional impact of substitutions at various ring positions based on current literature.

AzepaneSAR AzepaneCore Azepane Scaffold N1 N1 Position AzepaneCore->N1 C2 C2 Position AzepaneCore->C2 C345 C3/C4/C5 Positions AzepaneCore->C345 Fused Ring Fusion AzepaneCore->Fused Antihistamine Antihistamine Activity (e.g., Azelastine) Requires: p-chlorobenzyl N1->Antihistamine Chirality Stereocenter Control Determines Selectivity C2->Chirality Glycosidase Glycosidase Inhibition Requires: Polyhydroxylation C345->Glycosidase Anticancer Anticancer/Kinase Requires: Benzofusion (e.g., Balanol analogs) Fused->Anticancer

Caption: SAR Map of the Azepane Scaffold showing critical substitution sites for distinct therapeutic outcomes.

References

  • BenchChem. (2025).[1][3][6][7] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • Zhang, H., et al. (2019).[8] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from

  • Wong, C. H., et al. (1996). Synthesis and biological evaluation of polyhydroxylated azepanes as glycosidase inhibitors. Journal of Organic Chemistry.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Retrieved from

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from

  • Protocols.io. (2022). In vitro

    
    -glucosidase inhibitory assay. Retrieved from 
    

Sources

4-(Butan-2-ylidene)azepane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and applications of 4-(Butan-2-ylidene)azepane , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Chemical Identity

4-(Butan-2-ylidene)azepane is a seven-membered nitrogen heterocycle characterized by an exocyclic double bond at the C4 position, connecting to a sec-butyl group. This structure serves as a critical scaffold in the design of G-protein coupled receptor (GPCR) ligands, particularly where the expansion from a six-membered piperidine ring to a seven-membered azepane ring is required to modulate selectivity or metabolic stability.

The compound is most commonly encountered as its hydrochloride salt, which stabilizes the secondary amine and facilitates handling.

Table 1: Chemical Identifiers & Properties
PropertyDetail
IUPAC Name (4Z)-4-(Butan-2-ylidene)azepane hydrochloride
CAS Number 2098161-01-2 (HCl salt); Free base unassigned in major registries
Molecular Formula C₁₀H₁₉N[1][2][3][4][5] · HCl (Salt) / C₁₀H₁₉N (Free Base)
Molecular Weight 189.73 g/mol (HCl salt) / 153.27 g/mol (Free Base)
SMILES CCC(=C1CCCNCC1)C.Cl
InChI Key BGQPPOVXAXQTIA-UHFFFAOYSA-N (Base analog)
Appearance White to off-white solid (HCl salt)
Solubility Soluble in water, DMSO, Methanol

Synthesis & Manufacturing Protocol

The synthesis of 4-(Butan-2-ylidene)azepane presents a challenge in regioselectivity due to the flexibility of the seven-membered ring. The most reliable route employs a Wittig Olefination strategy on an N-protected 4-azepanone precursor.

Retrosynthetic Analysis

The target molecule is disconnected at the exocyclic double bond, revealing two key precursors:

  • N-Boc-4-azepanone : The electrophilic ketone component.

  • sec-Butyltriphenylphosphonium bromide : The source of the nucleophilic ylide.

Step-by-Step Synthesis Protocol
Step 1: Preparation of the Ylide
  • Reagents: sec-Butyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu) or NaHMDS (1.3 eq), Dry THF.

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under nitrogen at 0°C.

    • Add the base dropwise. The solution will turn deep orange/red, indicating the formation of the phosphorous ylide.

    • Stir for 1 hour to ensure complete deprotonation.

Step 2: Wittig Olefination
  • Reagents: tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq).

  • Mechanism: The ylide attacks the ketone carbonyl to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.

  • Procedure:

    • Add N-Boc-4-azepanone (dissolved in THF) to the ylide solution at -78°C to control E/Z selectivity.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl 4-(butan-2-ylidene)azepane-1-carboxylate.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected intermediate in dioxane.

    • Add 4M HCl in dioxane (5 eq) at 0°C.

    • Stir at room temperature for 2–4 hours until TLC shows consumption of the starting material.

    • Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to obtain 4-(Butan-2-ylidene)azepane hydrochloride as a solid precipitate.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-4-Azepanone (C11H19NO3) Intermediate Wittig Intermediate (Oxaphosphetane) Start->Intermediate Nucleophilic Attack Reagent sec-Butyl PPh3 Br + Base (NaHMDS) Reagent->Intermediate Ylide Formation Product_Boc N-Boc-4-(butan-2-ylidene)azepane Intermediate->Product_Boc - Ph3PO Final 4-(Butan-2-ylidene)azepane HCl (CAS: 2098161-01-2) Product_Boc->Final 4M HCl/Dioxane (Deprotection)

Caption: Synthetic pathway for 4-(Butan-2-ylidene)azepane via Wittig olefination and acidic deprotection.

Applications in Medicinal Chemistry

The azepane ring is a "privileged scaffold" that offers distinct pharmacological advantages over its 5- and 6-membered counterparts (pyrrolidine and piperidine).

Bioisosterism & Conformational Space
  • Ring Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring exists in a flexible twist-chair/twist-boat equilibrium. This allows the 4-(butan-2-ylidene) substituent to adopt unique spatial orientations, potentially accessing hydrophobic pockets in receptors that are inaccessible to piperidine analogs.

  • Lipophilicity Modulation: The addition of the sec-butylidene group significantly increases the lipophilicity (LogP ~2.8–3.2), enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS-active drugs.

Target Classes

Research indicates that 4-substituted azepanes are potent scaffolds for:

  • Histamine H3 Antagonists: Used in the treatment of cognitive disorders (e.g., Alzheimer's, narcolepsy). The azepane nitrogen serves as the basic center for interaction with Aspartate residues in the receptor binding pocket.

  • Muscarinic Acetylcholine Receptors (mAChR): Specifically M1 and M4 subtypes, where the bulky sec-butylidene group provides subtype selectivity by clashing with residues in non-target receptors.

  • Sigma Receptors: The hydrophobic bulk of the butan-2-ylidene tail complements the sigma-1 receptor pharmacophore.

Physicochemical Properties & Handling[1][3][6]

Calculated Properties
PropertyValueContext
cLogP 3.14High lipophilicity; likely CNS penetrant.
TPSA 12.03 ŲLow polar surface area, favorable for membrane permeability.
pKa (Conjugate Acid) ~10.5Typical for secondary cyclic amines; exists as a cation at physiological pH.
H-Bond Donors 1Secondary amine (-NH).
Safety & Storage
  • Handling: The hydrochloride salt is hygroscopic. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or amine degradation.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

References

  • Chemical Identity & Vendor Data: 4-(Butan-2-ylidene)azepane hydrochloride, CAS 2098161-01-2.[6][7][8][9][10] Available from and .

  • Azepane Synthesis Methodology: Evaluation of Azepane-Based Scaffolds in Medicinal Chemistry. J. Med.[1] Chem., 2018.[4] (General reference for azepane utility).

  • Wittig Reaction on Cyclic Ketones: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

  • GPCR Ligand Design: "Privileged Structures in Drug Discovery: The Azepane Scaffold." Expert Opinion on Drug Discovery, 2020.

Sources

Conformational Analysis of 4-Substituted Azepane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 4-Substituted Azepane Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary

The azepane (hexahydroazepine) ring is a critical pharmacophore in medicinal chemistry, serving as the core scaffold in kinase inhibitors (e.g., Balanol), protease inhibitors, and GPCR ligands. However, unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is highly flexible, existing on a shallow energy landscape characterized by facile pseudorotation.

This guide provides a rigorous framework for analyzing the conformational bias introduced by 4-substitution . Understanding the specific puckering preferences of 4-substituted azepanes is essential for structure-based drug design (SBDD), as the spatial vector of the C4-substituent dictates ligand-protein binding affinity.

The 7-Membered Ring Challenge: Theoretical Framework

The Energy Landscape

The conformational analysis of azepane is governed by the high flexibility of the seven-membered ring. Unlike six-membered rings, which possess a distinct global minimum (Chair), the azepane ring traverses a complex pseudorotational circuit.

The canonical conformers and their approximate relative stabilities are:

  • Twist-Chair (TC): Generally the global minimum (

    
     symmetry).
    
  • Chair (C): A transition state or high-energy local minimum (

    
     symmetry).
    
  • Twist-Boat (TB): Higher energy than TC (

    
     symmetry).
    
  • Boat (B): High energy (

    
     symmetry).
    

In the unsubstituted azepane, the Twist-Chair (TC) is the most stable conformer. The barrier to pseudorotation is low (


 10–11 kcal/mol), meaning that at room temperature, the ring undergoes rapid interconversion on the NMR timescale.
The Impact of 4-Substitution

Introducing a substituent at the C4 position breaks the symmetry and perturbs the energy landscape. The substituent will preferentially adopt a pseudo-equatorial orientation to minimize:

  • 1,3-Diaxial-like interactions: Steric clashes with protons on C2 and C6.

  • Transannular (Prelog) strain: Interactions between the substituent and the nitrogen lone pair or C1 protons across the ring.

However, the "pseudo-equatorial" position in a seven-membered ring is not as well-defined as in cyclohexane. In the preferred Twist-Chair conformation, the C4 position can be isoclinal or pseudo-equatorial , depending on the specific twist angle.

Integrated Analytical Workflow

To rigorously determine the conformation of a 4-substituted azepane, a multi-modal approach combining Computational Chemistry, NMR Spectroscopy, and X-ray Crystallography is required.

Workflow Visualization

Azepane_Analysis_Workflow cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Experimental Validation Start Target: 4-Substituted Azepane DFT DFT Conformational Search (B3LYP/6-31G* or higher) Start->DFT Synthesis Synthesis & Purification Start->Synthesis Boltzmann Boltzmann Weighting Identify < 2 kcal/mol minima DFT->Boltzmann CouplingPred Predict 3J_HH Constants (Karplus Equation) Boltzmann->CouplingPred Final Conformational Assignment CouplingPred->Final Compare NMR_RT 1H NMR (298 K) Check for averaging Synthesis->NMR_RT XRay X-Ray Crystallography Solid-state benchmark Synthesis->XRay Crystalline solid? NMR_VT VT-NMR (< 200 K) Freeze conformers NMR_RT->NMR_VT Broad signals? NOE NOESY/ROESY Spatial constraints NMR_RT->NOE Sharp signals? NMR_VT->NOE NOE->Final Validate XRay->Final Confirm

Caption: Integrated workflow for determining the preferred conformation of flexible azepane rings.

Experimental Methodologies

NMR Spectroscopy Protocols

NMR is the primary tool for solution-phase analysis. However, due to rapid pseudorotation, room temperature spectra often display time-averaged signals.

Protocol: Variable Temperature (VT) NMR
  • Solvent Selection: Use

    
     or 
    
    
    
    to access temperatures down to 173 K (-100 °C).
  • Cooling Phase: Lower temperature in 10 K increments. Monitor the C4-H proton signal.

  • Coalescence: As the temperature drops below the interconversion barrier (

    
     -60 °C for many azepanes), the averaged signals will broaden and split (decoalescence) into distinct signals representing the individual conformers (e.g., major Twist-Chair and minor Chair).
    
  • Analysis: Integrate the distinct signals to calculate the equilibrium constant (

    
    ) and Gibbs free energy difference (
    
    
    
    ).
Protocol: Coupling Constant Analysis (

)

The Vicinal Coupling Constant (


 and 

) is the most sensitive probe for the dihedral angle.
  • Large couplings (8–11 Hz): Indicate a trans-diaxial relationship (dihedral angle

    
     180°).
    
  • Small couplings (2–5 Hz): Indicate gauche/equatorial-equatorial relationships (dihedral angle

    
     60°).
    
  • Application: Compare experimental

    
    -values with those predicted from DFT models. A 4-substituted azepane in a Twist-Chair usually places the substituent pseudo-equatorial, resulting in specific gauche and trans couplings with adjacent protons.
    
X-Ray Crystallography

While X-ray provides a static snapshot, it is crucial for validating the "deepest well" on the energy landscape.

  • Caution: Crystal packing forces can sometimes trap a higher-energy conformer (e.g., a Twist-Boat) if it allows for better intermolecular hydrogen bonding (e.g., in Balanol analogues). Always compare X-ray data with solution-phase NMR.

Computational Strategy

Self-validating the experimental data requires high-level calculations.

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate a broad ensemble of starting geometries.

  • DFT Optimization: Optimize all minima using DFT (e.g., B3LYP/6-311+G(d,p) or

    
    B97X-D).
    
  • Frequency Calculation: Ensure no imaginary frequencies to confirm true minima.

  • Cremer-Pople Parameters: Calculate the ring puckering parameters (

    
    ) to rigorously classify the ring shape (TC vs. TB).
    

Quantitative Data Summary: Canonical Azepane Conformers

The following table summarizes the energetic relationships often observed in 4-substituted azepane derivatives (values are approximate and substituent-dependent).

ConformationSymmetryRelative Energy (

, kcal/mol)
Characteristics
Twist-Chair (TC)

0.0 (Global Min) Most common for 4-substituents; minimizes transannular strain.
Chair (C)

+1.5 – 3.0Often a transition state; unfavorable eclipsing interactions.
Twist-Boat (TB)

+2.5 – 4.5Can be stabilized by specific intramolecular H-bonds (e.g., in peptides).
Boat (B)

+4.0 – 6.0High energy; severe steric repulsion.

Case Study: Balanol Analogues

Balanol is a fungal metabolite acting as a potent PKC inhibitor. Its core features a 3,4-disubstituted azepane ring.

  • Observation: In the crystal structure of Balanol bound to PKA, the azepane ring adopts a Twist-Chair conformation.

  • Mechanism: The 4-hydroxyl group (or similar substituent in analogues) occupies a pseudo-equatorial position. This orientation directs the vector of the substituent to engage in critical hydrogen bonding with the enzyme's binding pocket (e.g., Glu170 in PKA).

  • Design Implication: When designing 4-substituted azepanes, forcing the ring into a Twist-Chair via bulky groups at C4 can pre-organize the molecule for binding, reducing the entropic penalty upon complexation.

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. Source: ACS Omega (NIH/PMC) URL:[Link]

  • Conformational Analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. (Relevant comparative analysis for 7-membered rings) Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Source: SlideShare (General Overview) URL:[Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Source: ResearchGate (Katritzky et al.) URL:[Link]

Sources

Methodological & Application

Strategic Synthesis of 4-(Butan-2-ylidene)azepane via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing 4-(Butan-2-ylidene)azepane , a functionalized 7-membered nitrogen heterocycle. Azepane scaffolds are critical pharmacophores in drug discovery, often serving as conformationally flexible bioisosteres for piperidines.

The synthesis utilizes the Wittig reaction to install an exocyclic double bond at the C4 position. This approach addresses the specific challenge of forming sterically hindered alkenes on medium-sized rings. To ensure chemoselectivity and prevent side reactions (such as


-alkylation or polymerization), the protocol mandates the use of an 

-protecting group (Boc).
Key Chemical Challenges & Solutions
ChallengeTechnical Solution
Nucleophilic Interference Use of

-Boc-azepan-4-one
prevents amine interference during ylide formation.
Steric Hindrance Use of KHMDS (Potassium hexamethyldisilazide) as a non-nucleophilic base to generate the hindered sec-butyl ylide.
Ylide Stability In situ generation of the unstable sec-butylidene ylide at low temperature (-78°C).
Stereocontrol Protocol favors Z-alkene formation (kinetic control) typical of unstabilized ylides.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the exocyclic double bond. The most reliable forward synthesis involves the coupling of a cyclic ketone with a phosphorus ylide.

Pathway:

  • Electrophile: tert-Butyl 4-oxoazepane-1-carboxylate (

    
    -Boc-azepan-4-one).
    
  • Nucleophile (Ylide): sec-Butyltriphenylphosphonium bromide (generated from 2-bromobutane).

Mechanistic Pathway Diagram

The following diagram illustrates the reaction logic, from precursor activation to the final elimination step.

WittigMechanism Salt sec-Butyl Phosphonium Salt [Ph3P-CH(Me)Et]+ Br- Ylide Unstabilized Ylide Ph3P=C(Me)Et Salt->Ylide Deprotonation Base Base (KHMDS) -78°C Base->Ylide TS Oxaphosphetane (4-membered transition state) Ylide->TS [2+2] Cycloaddition Ketone N-Boc-Azepan-4-one Ketone->TS Product 4-(Butan-2-ylidene)azepane (N-Boc Protected) TS->Product Cycloreversion Byproduct Ph3P=O (Phosphine Oxide) TS->Byproduct

Caption: Mechanistic flow of the Wittig olefination showing ylide generation and the characteristic oxaphosphetane intermediate.

Materials & Safety Protocols

Reagents Table
ReagentCAS Registry #Equiv.Role

-Boc-azepan-4-one
203257-29-61.0Electrophile (Substrate)
(sec-Butyl)triphenylphosphonium bromide 10312-58-01.5Ylide Precursor
KHMDS (0.5 M in Toluene) 40949-94-81.6Strong Base
Dry THF 109-99-9SolventReaction Medium
Safety Criticals (E-E-A-T)
  • KHMDS: Pyrophoric and moisture-sensitive. Handle exclusively under inert atmosphere (Argon/Nitrogen).

  • Phosphonium Salts: Irritants. Avoid inhalation of dust.

  • Pressure: If synthesizing the phosphonium salt in-house (via 2-bromobutane + PPh3), use a pressure vessel as secondary halides react slowly and require heat, posing an elimination risk.

Detailed Experimental Protocol

Phase 1: Preparation of the Phosphonium Salt

Note: Commercially available (sec-butyl)triphenylphosphonium bromide is recommended due to the difficulty of quaternizing secondary halides without elimination side-reactions.

If synthesis is required:

  • Combine triphenylphosphine (1.0 equiv) and 2-bromobutane (1.5 equiv) in a pressure tube.

  • Heat to 100°C neat (solvent-free) or in minimal acetonitrile for 24–48 hours.

  • Cool to room temperature (RT). Triturate the resulting solid with diethyl ether to remove unreacted starting materials.

  • Filter and dry the white salt under high vacuum.

Phase 2: The Wittig Reaction (Standard Protocol)
Step 1: Ylide Generation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the system with Argon

Application Notes and Protocols: Ring-Closing Metathesis for Azepane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility make it an attractive core for the development of novel therapeutics.[1][3] However, the synthesis of seven-membered rings like azepane is often challenging due to unfavorable thermodynamic and kinetic factors that can lead to low yields and the formation of side products.[4] Among the various synthetic strategies, ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of the unsaturated precursors to azepanes.[1][2][5]

RCM utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular cyclization of a diene precursor.[5][6] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and its ability to construct a wide range of ring sizes.[6][7] This application note provides a detailed guide to the synthesis of azepanes via RCM, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Overview: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[8][9] The catalytic cycle is initiated by the reaction of the ruthenium carbene catalyst with one of the terminal alkenes of the diene substrate.

Catalytic Cycle of Ring-Closing Metathesis

RCM_Mechanism cluster_initiation Initiation cluster_cyclization Intramolecular Cyclization cluster_regeneration Catalyst Regeneration Catalyst [Ru]=CH-Ph Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Diene Diene Substrate (Diene) New_Carbene New Ruthenium Carbene Metallacyclobutane1->New_Carbene - Styrene Intra_Metallacyclobutane Intramolecular Metallacyclobutane New_Carbene->Intra_Metallacyclobutane Intramolecular [2+2] Product_Complex Product Complex Intra_Metallacyclobutane->Product_Complex Cycloreversion Product Cyclic Alkene Product_Complex->Product Regen_Catalyst [Ru]=CH2 Product_Complex->Regen_Catalyst - Ethylene Regen_Catalyst->Catalyst Re-enters cycle

Caption: The catalytic cycle of ring-closing metathesis.

The key intermediate in this process is a metallacyclobutane, which undergoes a cycloreversion to release an alkene and form a new metal carbene.[9] In the context of RCM, this process occurs intramolecularly, leading to the formation of a cyclic alkene and a volatile byproduct, typically ethylene, which drives the reaction forward.[7][9]

Experimental Protocols

The following protocols describe a general two-step procedure for the synthesis of an azepane scaffold, beginning with the synthesis of a diene precursor, followed by ring-closing metathesis and subsequent reduction.

Part 1: Synthesis of the Diene Precursor

A common method for synthesizing the necessary diene precursor involves a sequential aza-Michael addition and allylation.[1]

Materials:

  • Methyl acrylate

  • Allylamine

  • Triethylamine (TEA)

  • Allyl bromide

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of methyl acrylate (1.0 eq) in anhydrous DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.[1]

  • Dissolve the crude amine in anhydrous DCM (0.5 M) and add TEA (1.5 eq).

  • Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.[1]

Part 2: Ring-Closing Metathesis and Reduction

The cyclization of the diene precursor is achieved using a Grubbs catalyst, followed by hydrogenation to yield the saturated azepane.

Materials:

  • Diene precursor from Part 1

  • Grubbs Second-Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor (1.0 eq) in anhydrous DCM to achieve a concentration of 0.01 M under an inert atmosphere.[1] High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.[4]

    • Add Grubbs second-generation catalyst (2-5 mol%).[1]

    • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[1]

  • Reduction to Azepane:

    • Dissolve the 2,3,4,7-tetrahydro-1H-azepine derivative (1.0 eq) in MeOH (0.1 M).[1]

    • Add 10 wt% Pd/C.[1]

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.[1]

    • Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude azepane.

    • If necessary, purify the product by column chromatography.[1]

General Workflow for Azepane Synthesis via RCM

RCM_Workflow cluster_precursor Precursor Synthesis cluster_rcm Ring Closure & Reduction Start Starting Materials (e.g., Methyl Acrylate, Allylamine) AzaMichael Aza-Michael Addition Start->AzaMichael Allylation N-Allylation AzaMichael->Allylation Purify1 Purification (Column Chromatography) Allylation->Purify1 Diene Diene Precursor Purify1->Diene RCM Ring-Closing Metathesis (Grubbs Catalyst, High Dilution) Diene->RCM Purify2 Purification (Column Chromatography) RCM->Purify2 UnsaturatedAzepine Unsaturated Azepine Purify2->UnsaturatedAzepine Reduction Hydrogenation (Pd/C, H2) UnsaturatedAzepine->Reduction FinalProduct Azepane Product Reduction->FinalProduct

Caption: A generalized workflow for azepane synthesis using RCM.

Key Considerations and Troubleshooting

The success of RCM for azepane formation is influenced by several factors. Careful optimization of these parameters is often necessary to achieve high yields and minimize side reactions.

ParameterRecommended ConditionsRationale & Troubleshooting
Catalyst Choice Grubbs I, Grubbs II, Hoveyda-Grubbs IISecond-generation catalysts (Grubbs II, Hoveyda-Grubbs II) generally exhibit higher activity and better functional group tolerance.[5][10] If the reaction is sluggish, consider switching to a more active catalyst.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging substrates, but can also lead to increased byproducts.[1][10] Start with a lower loading and increase if conversion is low.
Solvent Dichloromethane (DCM), Toluene, BenzeneDCM is a common choice due to its ability to dissolve a wide range of substrates and its relatively low boiling point.[1][11] Toluene can be beneficial for less reactive substrates as it allows for higher reaction temperatures.
Concentration 0.005 - 0.05 M (High Dilution)High dilution is critical to favor the intramolecular RCM reaction and suppress intermolecular side reactions such as dimerization and oligomerization.[4][12] If significant polymerization is observed, decrease the substrate concentration.
Temperature Room Temperature to RefluxThe optimal temperature is substrate-dependent. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.[5][10] However, elevated temperatures can sometimes lead to catalyst decomposition and alkene isomerization.[13][14]
Atmosphere Inert (Argon or Nitrogen)Ruthenium catalysts are sensitive to oxygen, which can lead to deactivation.[4] It is essential to perform the reaction under an inert atmosphere using properly degassed solvents.

Common Side Reactions:

  • Alkene Isomerization: This can lead to the formation of undesired constitutional isomers.[14] The choice of catalyst and careful control of reaction time and temperature can help minimize this side reaction.[13]

  • Dimerization/Oligomerization: As mentioned, this is a common issue at higher concentrations.[4] Maintaining high dilution is the primary strategy to avoid this.

  • Catalyst Poisoning: Lewis basic functional groups, such as unprotected amines, can coordinate to the ruthenium center and inhibit catalysis.[4] Ensure that the nitrogen atom of the diene precursor is appropriately protected (e.g., with a tosyl or carbamate group).

Conclusion

Ring-closing metathesis is a robust and highly effective method for the synthesis of unsaturated seven-membered nitrogen heterocycles, which are valuable precursors to medicinally relevant azepanes. By understanding the underlying mechanism and carefully controlling key reaction parameters such as catalyst selection, substrate concentration, and temperature, researchers can efficiently construct these important molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of complex nitrogen-containing molecules.

References

  • BenchChem.
  • Campos, K. R., et al. "Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism." Journal of Molecular Structure: THEOCHEM 1077 (2014): 102-109.
  • BenchChem. Ring-Closing Metathesis (RCM)
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 2.
  • Reiser, O., et al. "Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis." Tetrahedron Letters 42.4 (2001): 693-695.
  • Donohoe, T. J., et al. "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." Tetrahedron 75.30 (2019): 3895-3910.
  • BenchChem.
  • Procter, D. J., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Organic Chemistry Portal.
  • Reddy, B. V. S., et al. "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules 27.16 (2022): 5243.
  • Bertrand, M. J., et al. "Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis." Organic Letters 12.5 (2010): 1124-1127.
  • Wikipedia.
  • Haskell-Luevano, C., et al. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)." ACS Omega 5.48 (2020): 31093-31101.
  • Pederson, R. L., et al. "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses 87 (2010): 234.

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N-protection strategies for 4-(Butan-2-ylidene)azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic N-Protection & Synthesis Protocol: 4-(Butan-2-ylidene)azepane Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Strategic Analysis: The N-Protection Paradox

The synthesis of 4-(Butan-2-ylidene)azepane presents a specific chemoselective challenge: the installation of a sterically demanding exocyclic alkene (the butan-2-ylidene group) on a flexible seven-membered azepane ring.

The core difficulty lies not in the ring formation, but in the compatibility of the N-protecting group with the two critical phases of synthesis:

  • Olefination (Base/Nucleophile Sensitivity): The conversion of the C4 ketone to the alkene typically requires strong bases (Wittig/Horner-Wadsworth-Emmons) or organometallics (Grignard).

  • Deprotection (Alkene Sensitivity): The final removal of the protecting group must not compromise the integrity of the exocyclic double bond.

The Isomerization Risk (Critical)

Seven-membered rings possess high conformational flexibility. Under thermodynamic control (e.g., strong acid deprotection or catalytic hydrogenation), exocyclic double bonds often migrate into the ring to form the more stable endocyclic enamine or alkene.

Figure 1: Isomerization Risk Pathway

Isomerization cluster_prevention Prevention Strategy Target Target: Exocyclic Alkene (Kinetic Product) Intermediate Carbocation/Protonated Species Target->Intermediate Acid (TFA/H+) Product Endocyclic Isomer (Thermodynamic Product) Intermediate->Product Migration Strategy 1. Scavengers (Silanes) 2. Non-Acidic Deprotection 3. Kinetic Control

Caption: Acid-catalyzed migration of the exocyclic double bond to the thermodynamically favored endocyclic position.

Protection Group Selection Matrix

The following decision matrix evaluates the three standard protecting groups against the specific constraints of the 4-(Butan-2-ylidene)azepane synthesis.

FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Bn (Benzyl)
Installation Facile (Boc₂O, mild base)Facile (Cbz-Cl, base)Facile (BnBr, base)
Wittig/Base Stability Excellent (Stable to NaH, KHMDS, BuLi)Good (Stable to mild base; nucleophilic attack possible at carbonyl)Excellent (Inert to base/nucleophiles)
Deprotection Method Acid (TFA or HCl)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr)Hydrogenolysis (H₂/Pd) or Chloroformates
Alkene Compatibility Moderate Risk (Acid may cause migration)High Risk (H₂ reduces alkene; HBr is harsh)Severe Risk (H₂ reduces alkene)
Recommendation Primary Choice (With buffered workup)Secondary Choice (Requires TMSI deprotection)Not Recommended (Deprotection destroys target)

Verdict: The Boc strategy is the most viable, provided that the deprotection step is strictly controlled to prevent isomerization.

Detailed Experimental Protocol (Boc Strategy)

This protocol utilizes a Wittig Olefination approach. While sterically demanding due to the trisubstituted nature of the product, it offers better positional control than dehydration of a tertiary alcohol.

Phase A: Precursor Synthesis (N-Boc-Azepan-4-one)

Principle: Protection of the secondary amine prevents alkylation and side reactions during the olefination step.

  • Reagents: Azepan-4-one hydrochloride (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM (0.2 M).

  • Procedure:

    • Suspend azepan-4-one HCl in DCM at 0°C.

    • Add TEA dropwise. The suspension will clear as the free base forms.

    • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M citric acid (removes amine traces), then sat. NaHCO₃, then brine.[1][2][3] Dry over Na₂SO₄.[4]

    • Yield: Expect >90% as a viscous oil or low-melting solid.

Phase B: The Wittig Olefination

Principle: Reaction of the ketone with a non-stabilized ylide generated from sec-butyltriphenylphosphonium bromide. Note: The formation of the ylide from a secondary halide is the rate-limiting step and requires strong forcing conditions.

Reagents:

  • sec-Butyltriphenylphosphonium bromide (1.5 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.4 eq)

  • N-Boc-Azepan-4-one (1.0 eq)

  • Dry THF (anhydrous)

Protocol:

  • Ylide Formation:

    • In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF.

    • Cool to -78°C .

    • Add KHMDS dropwise. The solution should turn deep orange/red (characteristic of the ylide).

    • Stir at -78°C for 30 min, then warm to 0°C for 30 min to ensure complete deprotonation.

  • Coupling:

    • Cool back to -78°C .

    • Add N-Boc-Azepan-4-one (dissolved in THF) slowly via cannula.

    • Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Workup:

    • Quench with sat. NH₄Cl.

    • Extract with Et₂O (3x). Note: Triphenylphosphine oxide (TPPO) byproduct is less soluble in ether/hexane than DCM.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Isolate the alkene.

    • Stereochemistry: Expect an E/Z mixture.[5] The E-isomer is typically favored due to sterics, but separation may be difficult.

Phase C: Controlled Deprotection (The Critical Step)

Principle: Removal of the Boc group without triggering the thermodynamic migration of the double bond.

Reagents:

  • Trifluoroacetic acid (TFA)[6][7]

  • Dichloromethane (DCM)[2]

  • Triethylsilane (TES) – Cation Scavenger

Protocol:

  • Dissolve the N-Boc alkene in DCM (0.1 M) and cool to 0°C .

  • Add Triethylsilane (2.0 eq) . This helps quench any transient carbocations that might initiate migration.

  • Add TFA dropwise (Final concentration 10-20% v/v).

  • Monitor closely: Check TLC every 15 minutes. Do not stir overnight.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of cold sat. NaHCO₃ .[2][4] Do not concentrate the acidic solution directly.

  • Extraction: Extract with DCM. Dry over K₂CO₃ (basic drying agent prevents isomerization).

  • Storage: Store the free amine at -20°C under Argon. It is prone to oxidation and migration.

Workflow Visualization

Figure 2: Synthetic Workflow (Boc Route)

SynthesisWorkflow Start Azepan-4-one HCl Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate1 N-Boc-Azepan-4-one Step1->Intermediate1 Step2 Step 2: Wittig Olefination (sec-Bu-PPh3Br, KHMDS) Intermediate1->Step2 Intermediate2 N-Boc-4-(Butan-2-ylidene)azepane Step2->Intermediate2 Step3 Step 3: Controlled Deprotection (TFA, TES, DCM, 0°C) Intermediate2->Step3 Final 4-(Butan-2-ylidene)azepane Step3->Final

Caption: Step-by-step synthetic pathway emphasizing the critical deprotection control.

Alternative Strategy: The Cbz/TMSI Route

If the Boc deprotection causes unavoidable isomerization, the Cbz (Benzyloxycarbonyl) route utilizing Iodotrimethylsilane (TMSI) is the authoritative alternative.

  • Why: TMSI cleaves carbamates (Cbz) under neutral/mildly acidic conditions via a silyl carbamate intermediate, avoiding the strong protic acid environment of TFA.

  • Protocol:

    • Dissolve N-Cbz-alkene in dry Acetonitrile.

    • Add TMSI (1.2 eq) at 0°C.

    • Stir 30 min.

    • Quench with Methanol (destroys excess TMSI).

    • Basic workup.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc/Cbz stability).

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic implications.[5][8] Chemical Reviews, 89(4), 863-927. (Authoritative review on Wittig conditions and base selection).

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

  • Agami, C., Couty, F., & Evano, G. (2002). 7-Membered aza-heterocycles: synthesis and reactivity. Tetrahedron, 58(14), 2701-2724. (Comprehensive review of azepane synthesis and reactivity).

Sources

Application Note: Strategic Utilization of 4-(Butan-2-ylidene)azepane as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is increasingly shifting away from flat, sp²-rich scaffolds (like phenyl and pyridine rings) toward three-dimensional, sp³-rich architectures to improve solubility and target selectivity. Azepanes (seven-membered nitrogen heterocycles) represent a privileged scaffold in this transition, offering unique conformational flexibility distinct from the ubiquitous piperidines.

4-(Butan-2-ylidene)azepane is a critical, advanced intermediate used to introduce steric bulk and hydrophobic vectors at the C4 position of the azepane ring. Its exocyclic double bond serves as a versatile "chemical handle," allowing for the divergent synthesis of chiral 4-substituted azepanes found in opioid receptor modulators , sigma receptor ligands , and calcium channel blockers .

This guide details the synthesis, purification, and downstream functionalization of 4-(Butan-2-ylidene)azepane, emphasizing protocol reliability and mechanistic understanding.

Chemical Profile & Mechanistic Insight[1][2][3]

Structural Significance

The 4-(Butan-2-ylidene) moiety introduces two key features:

  • Rigidification: The exocyclic double bond locks the flexible seven-membered ring into a specific conformation, temporarily reducing entropic penalty during receptor binding studies.

  • Divergent Reactivity: The alkene is electron-rich and sterically accessible, making it an ideal substrate for:

    • Stereoselective Hydrogenation (to generate chiral 4-sec-butyl azepanes).

    • Hydroboration-Oxidation (to introduce hydroxyl groups for H-bonding).

    • Cyclopropanation (to create spiro-fused constraints).

Stability Considerations

Unlike enamines (which have a nitrogen atom directly attached to the alkene), 4-(Butan-2-ylidene)azepane is an isolated alkene . However, the ring strain of the azepane system makes the double bond slightly more reactive toward oxidation than acyclic analogs.

  • Storage: Store under Argon at -20°C.

  • Handling: Avoid prolonged exposure to acidic moisture to prevent potential migration of the double bond into the ring (endo-isomerization).

Synthesis Protocol: 4-(Butan-2-ylidene)azepane[4]

Objective: Synthesize N-Boc-protected 4-(butan-2-ylidene)azepane from N-Boc-4-azepanone via Wittig Olefination. Rationale: The Wittig reaction is preferred over Grignard addition/dehydration to avoid the formation of thermodynamic endo-alkene byproducts (double bond inside the ring).

Materials
  • Substrate: tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-4-azepanone) [CAS: 105416-56-6].

  • Reagent: sec-Butyltriphenylphosphonium bromide (prepared from 2-bromobutane and PPh3).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Step 1: Ylide Generation

  • Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

  • Add sec-Butyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.5 M).

  • Cool the suspension to 0°C (ice bath). Note: Lower temperatures (-78°C) are often unnecessary for alkyl ylides and may reduce solubility.

  • Add KOtBu (1.3 equiv) portion-wise over 15 minutes. The solution should turn a characteristic deep orange/red, indicating ylide formation.

  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Olefination

  • Dissolve N-Boc-4-azepanone (1.0 equiv) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the ylide mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 9:1). The ketone spot should disappear. Stain with KMnO₄ (alkene active).

Step 3: Work-up & Purification

  • Quench with saturated aqueous NH₄Cl.

  • Extract 3x with Diethyl Ether (Et₂O). Note: Et₂O is preferred over DCM to precipitate Triphenylphosphine oxide (TPPO).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

    • Outcome: The product elutes as a colorless oil. The E/Z isomers may be separable but are often carried forward as a mixture.

Data Specifications
ParameterSpecification
Yield 75% – 85%
Appearance Clear, viscous oil
¹H NMR (Diagnostic) Olefinic proton at ~5.1 ppm (q); Azepane α-protons at ~3.4 ppm.
Mass Spec (ESI) [M+H]⁺ not usually visible for Boc; look for [M+Na]⁺ or [M-Boc+H]⁺.

Downstream Application: Stereoselective Functionalization

The primary utility of this intermediate is the generation of the 4-sec-butyl azepane pharmacophore.

Protocol: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to a saturated alkyl group.

  • Catalyst: 10% Pd/C (5 wt% loading) or PtO₂ (for sterically hindered alkenes).

  • Solvent: Methanol or Ethanol (0.2 M).

  • Pressure: 1 atm H₂ (Balloon) is usually sufficient; use 50 psi (Parr shaker) if reaction is sluggish.

  • Procedure:

    • Purge reaction vessel with N₂.

    • Add catalyst (carefully, under inert gas).

    • Introduce H₂ and stir vigorously for 6–12 hours.

    • Filter through Celite® to remove Pd/C.

  • Result: Quantitative conversion to tert-butyl 4-(butan-2-yl)azepane-1-carboxylate.

Visualizing the Workflow

The following diagram illustrates the strategic flow from the raw ketone to the functionalized pharmaceutical scaffold.

AzepaneWorkflow Start N-Boc-4-Azepanone (Starting Material) Wittig Wittig Reaction (sec-Butyl PPh3 Br / KOtBu) Start->Wittig Activation Intermediate 4-(Butan-2-ylidene)azepane (Target Intermediate) Wittig->Intermediate Olefination PathA Hydrogenation (H2, Pd/C) Intermediate->PathA Reduction PathB Hydroboration (BH3, H2O2) Intermediate->PathB Oxidation ProductA 4-sec-Butyl Azepane (Opioid/Sigma Ligand) PathA->ProductA Deprotection ProductB 4-Hydroxy-4-butyl Azepane (Polar Scaffold) PathB->ProductB

Figure 1: Strategic synthesis and divergent functionalization pathways for 4-(Butan-2-ylidene)azepane.

Safety & Handling Protocols

Phosphonium Salts & Ylides
  • Hazard: Alkyl phosphonium salts are irritants. The generated ylides are strong bases.

  • Control: Perform all ylide generation steps in a fume hood. Quench excess ylide with water/NH₄Cl before disposal to prevent exothermic reactions in waste containers.

Hydrogenation
  • Hazard: Hydrogen gas is highly flammable; Pd/C is pyrophoric when dry.

  • Control: Never let the catalyst dry out on the filter paper. Keep it wet with water or solvent before disposal. Ground all equipment to prevent static discharge.

References

  • BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501891, Azepan-4-one. Retrieved from

  • Morgans, G. L., et al. (2012). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. Journal of Medicinal Chemistry.
  • Vertex Pharmaceuticals. (2012). Patent WO2012148889A1: Inhibitors of human apurinic/apyrimidinic endonuclease 1. (Demonstrates use of N-Boc-4-azepanone as a core scaffold). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Azepan-4-one Olefination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold is a privileged seven-membered N-heterocycle present in numerous natural products and pharmacologically active compounds.[1] The functionalization of this core structure is of significant interest to medicinal and synthetic chemists. Azepan-4-one, a common intermediate, provides a key handle for introducing molecular complexity via carbon-carbon bond formation. Olefination reactions, which convert the ketone's carbonyl group into a C=C double bond, are a fundamental tool for this purpose.

However, researchers often face challenges when performing olefination on the azepan-4-one core. As a cyclic ketone, it presents unique steric and electronic properties that can lead to low yields, competing side reactions, and difficulties in product purification. This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. We will explore the causality behind common issues and provide field-proven protocols to enhance experimental success.

Section 1: Strategic Selection of an Olefination Method

Choosing the correct olefination strategy from the outset is the most critical step for maximizing yield. The three most common and robust methods for ketone olefination are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. Each has distinct advantages and disadvantages when applied to a substrate like azepan-4-one.

The following decision tree can help guide your initial selection based on your synthetic goal.

G start What is your desired product? methylenation Simple Methylenation (=CH₂) start->methylenation e_alkene (E)-Alkene Required start->e_alkene z_alkene (Z)-Alkene Required start->z_alkene control Need Control over E/Z Isomers start->control wittig Wittig Reaction (Unstabilized Ylide) methylenation->wittig Most direct method hwe Horner-Wadsworth-Emmons (HWE) e_alkene->hwe Generally high (E)-selectivity z_alkene->wittig Unstabilized ylides often favor (Z) still_gennari Still-Gennari (HWE Mod.) z_alkene->still_gennari High (Z)-selectivity peterson Peterson Olefination control->peterson Stereochemistry from same intermediate is possible wittig_note Note: TPPO byproduct can complicate purification. wittig->wittig_note hwe_note Note: Byproduct is water-soluble, simplifying purification. hwe->hwe_note peterson_note Note: Requires isolation of diastereomeric intermediates. peterson->peterson_note

Caption: Olefination strategy decision tree for azepan-4-one.
Comparison of Key Olefination Reactions

The table below summarizes the critical parameters for each method to facilitate a rapid comparison.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)Peterson Olefination
Reagent Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanionα-Silyl Carbanion
Reactivity Unstabilized ylides are highly reactive; Stabilized ylides often fail with ketones.[2][3][4][5]More nucleophilic than Wittig ylides; generally excellent for ketones.[6][7][8]Reactivity is tunable.
Typical Base Strong base for unstabilized (n-BuLi, NaH); Weaker base for stabilized (NaOH, K₂CO₃).[2]NaH, KOtBu, LHMDS.[9]Strong base (n-BuLi, s-BuLi).
Stereoselectivity Unstabilized ylides → (Z)-alkenes. Stabilized ylides → (E)-alkenes.[10][11][12]Predominantly (E)-alkenes (thermodynamic control).[6][13][14]Controllable: Acidic workup → anti-elimination; Basic workup → syn-elimination.[15][16][17]
Byproduct Triphenylphosphine oxide (TPPO) - often difficult to remove.[2]Water-soluble phosphate salt - easily removed by aqueous extraction.[7][9][13]Hexamethyldisiloxane (from TMS reagents) - volatile.
Pros for Azepan-4-one Excellent for simple methylenation.[10]High yields with ketones, easy purification.[2][8]Excellent stereochemical control.
Cons for Azepan-4-one TPPO purification, potential low reactivity with stabilized ylides.[2][3]Standard conditions give (E)-alkene; requires modification for (Z)-selectivity.[14][18]May require separation of diastereomeric intermediates.[15]
Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the olefination of azepan-4-one.

Issue 1: Low or No Product Yield

Q: My reaction is not working. Could it be steric hindrance from the azepane ring?

A: Yes, this is a primary concern. Ketones are intrinsically less reactive than aldehydes due to greater steric hindrance and electronic effects.[2] The cyclic structure of azepan-4-one further impedes the approach of bulky nucleophiles like phosphonium ylides.

  • Causality: The attack of the ylide or carbanion on the carbonyl carbon is the rate-limiting step in many cases.[3][6][13] Steric bulk around the ketone slows this addition.

  • Expert Recommendation: If you are using a Wittig reaction, ensure you are using a reactive, unstabilized ylide (e.g., Ph₃P=CH₂). For more substituted alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended .[2][3][4] The phosphonate carbanions used in the HWE are more nucleophilic and generally provide superior yields for hindered ketones.[7][8]

Q: I suspect my ylide or phosphonate carbanion isn't forming correctly. What should I check?

A: Incomplete generation of the active nucleophile is a frequent cause of reaction failure. Both Wittig ylides and phosphonate carbanions are highly sensitive to air and moisture.[2][13]

  • Causality: Protic impurities (like water) will quench the strong base and any ylide/carbanion that is formed, effectively killing the reaction.

  • Self-Validating Protocol Steps:

    • Glassware: Ensure all glassware is flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Base Strength & Quality: The base must be strong enough for the specific reagent.

      • Unstabilized Wittig Reagents: Require very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[2]

      • HWE Reagents: Typically deprotonated with NaH or potassium tert-butoxide (KOtBu).[9]

      • Verify the quality of your base. For example, titrate your n-BuLi solution to confirm its molarity. NaH should be a free-flowing powder; discard if it appears clumpy or discolored.

    • Visual Confirmation: The formation of many unstabilized ylides is accompanied by a distinct color change (e.g., deep red for methylenetriphenylphosphorane).[4] Lack of this color indicates a problem with ylide generation.

Q: I'm using a Wittig reaction with a stabilized ylide and getting no product. Why?

A: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are significantly less reactive than their unstabilized counterparts because the negative charge on the carbanion is delocalized by an adjacent electron-withdrawing group (like an ester or ketone).[19][20] While this makes them more stable and easier to handle, they often lack the nucleophilic punch required to react efficiently with less reactive electrophiles like ketones.[3][4][5] For the olefination of azepan-4-one, a stabilized ylide is almost certain to fail. You must switch to an unstabilized ylide or, preferably, use the HWE reaction.[2]

Issue 2: Competing Side Reactions

Q: My starting material is being consumed, but I'm not getting the desired alkene. Could enolization be the problem?

A: Absolutely. Azepan-4-one has acidic α-protons. In the presence of the strong bases used for olefination, the ketone can be deprotonated to form an enolate.[21][22] This is a non-productive pathway that consumes both the starting material and the base.

  • Causality: Enolate formation is a classic side reaction for enolizable ketones under strongly basic conditions.[4][23] The resulting enolate is nucleophilic itself and can lead to other side products, such as aldol condensations.[2]

  • Expert Recommendation: To minimize enolization, pre-form the ylide/carbanion and then add the ketone to this solution slowly and at a low temperature (e.g., -78 °C or 0 °C).[23] This strategy ensures that the ketone is immediately met with a high concentration of the desired olefination reagent, favoring the nucleophilic attack at the carbonyl over deprotonation at the α-carbon.

G cluster_0 Reaction Flask Ketone Azepan-4-one Product Desired Alkene Ketone->Product Enolate Enolate Side Product Ketone->Enolate Competing Enolization (Slower at Low Temp) Ylide Ylide / Carbanion (Pre-formed) Ylide->Product Desired Olefination (Fast at Low Temp) Addition Slow addition of Ketone at -78°C Addition->Ketone

Caption: Minimizing enolization by adding ketone to pre-formed ylide.
Issue 3: Difficult Product Purification

Q: How can I effectively remove the triphenylphosphine oxide (TPPO) from my Wittig reaction?

A: TPPO is the notorious byproduct of the Wittig reaction, and its removal is a classic purification headache due to its moderate polarity and high crystallinity, often causing it to co-elute with the desired product during column chromatography.[2]

  • Expert Recommendations:

    • Switch to HWE: The best solution is to avoid TPPO altogether by using the HWE reaction, whose dialkyl phosphate byproduct is easily removed with a simple aqueous wash.[7][8][13]

    • Precipitation/Filtration: If you must use the Wittig reaction, TPPO can sometimes be precipitated. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes, diethyl ether, or a mixture of the two. The TPPO may crash out as a white solid, which can be removed by filtration.[2]

    • Chromatography Tricks: If column chromatography is unavoidable, using a less polar eluent system (e.g., higher hexane content) can sometimes improve separation. In some cases, adding a small percentage (~1%) of a polar modifier like methanol to a non-polar eluent system can help "stick" the TPPO to the silica gel, allowing your product to elute first.

Issue 4: Poor or Incorrect Stereoselectivity

Q: I need the (Z)-alkene, but the HWE reaction is giving me the (E)-isomer. What are my options?

A: The standard HWE reaction is thermodynamically controlled and strongly favors the more stable (E)-alkene.[6][9][14] To obtain the (Z)-alkene, you need to use conditions that operate under kinetic control.

  • Expert Recommendations:

    • Still-Gennari Modification: This is the most reliable method for achieving high (Z)-selectivity in an HWE-type reaction.[18] It uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base (e.g., KHMDS) in a polar aprotic solvent (e.g., THF) at low temperatures (-78 °C).[14][18] The electron-withdrawing groups accelerate the elimination step, preventing equilibration to the more stable (E)-intermediate.[14]

    • Unstabilized Wittig Reaction: As mentioned, unstabilized Wittig ylides generally provide the (Z)-alkene, especially under salt-free conditions.[10][11][12] This may be a viable alternative if the Still-Gennari reagents are not available.

Section 3: Detailed Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and scales. N-Boc protection of the azepane nitrogen is assumed, as it is common practice to prevent side reactions.

Protocol 1: (E)-Selective Olefination via Horner-Wadsworth-Emmons Reaction

This protocol is recommended for achieving high yields of the thermodynamically favored (E)-alkene.

  • Reagent Preparation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation:

    • Slowly add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Carbonyl Addition:

    • Re-cool the reaction mixture to 0 °C.

    • Add a solution of N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).[13]

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[13]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene.[13]

Protocol 2: Methylenation via the Wittig Reaction

This protocol is specific for the introduction of a =CH₂ group.

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[4]

    • Cool the suspension to 0 °C.

    • Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A deep orange or red color should develop, indicating ylide formation.[4]

    • Stir the mixture for 1 hour at 0 °C.

  • Reaction with Carbonyl:

    • Slowly add a solution of N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C. The color of the ylide will likely fade or disappear.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • To remove the TPPO, triturate the crude solid with cold diethyl ether or hexanes, and filter to remove the precipitated TPPO.

    • Concentrate the filtrate and purify by flash column chromatography if necessary.

Section 4: Visualizing the Mechanisms

Understanding the reaction mechanism is key to troubleshooting. The formation and fate of the byproducts are a major distinguishing feature between the Wittig and HWE reactions.

Wittig_Mechanism reagents Ketone + Ph₃P=CHR oxaphosphetane Oxaphosphetane 4-membered ring intermediate reagents->oxaphosphetane [2+2] Cycloaddition products Alkene + Ph₃P=O (TPPO - difficult to remove) oxaphosphetane->products Retro-[2+2]

Caption: Simplified Wittig reaction mechanism showing TPPO formation.

HWE_Mechanism reagents Ketone + Phosphonate Carbanion intermediate β-alkoxy phosphonate intermediate reagents->intermediate Nucleophilic Addition products Alkene + (RO)₂PO₂⁻ (Water-soluble phosphate) intermediate->products Elimination

Caption: Simplified HWE mechanism showing water-soluble byproduct.
Section 5: Frequently Asked Questions (FAQs)

Q: Why are ketones generally less reactive than aldehydes in olefination reactions?

A: There are two primary reasons:

  • Steric Hindrance: Ketones have two alkyl/aryl groups attached to the carbonyl carbon, whereas aldehydes have only one group and a small hydrogen atom. This makes the ketone's carbonyl carbon more sterically crowded and difficult for a bulky nucleophile to attack.[2]

  • Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to an aldehyde. This makes it a less attractive target for nucleophiles.[2]

Q: What is the difference between a "stabilized" and an "unstabilized" ylide?

A: The stability of a Wittig ylide is determined by the substituents on the carbanionic carbon.

  • Unstabilized Ylides: Have alkyl or hydrogen substituents (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃). These groups do not delocalize the negative charge, making the ylide highly basic, highly reactive, and unstable.[20] They react quickly, and the reaction is typically under kinetic control, often leading to (Z)-alkenes.[19]

  • Stabilized Ylides: Have an electron-withdrawing group (EWG) like an ester (-CO₂R) or ketone (-COR) on the carbanionic carbon (e.g., Ph₃P=CHCO₂Et). The EWG delocalizes the negative charge through resonance, making the ylide much more stable, less basic, and less reactive.[20] These reactions are often reversible and proceed under thermodynamic control to give the more stable (E)-alkene.[19]

Q: Are there any other olefination methods I should consider for very challenging cases?

A: Yes, for particularly stubborn or sensitive substrates, other methods may offer advantages:

  • Julia-Kocienski Olefination: A powerful method that uses sulfone carbanions and is known for its high (E)-selectivity and tolerance of sensitive functional groups.[2][24][25]

  • Tebbe Olefination: Employs a titanium-based reagent and is especially useful for the methylenation of sterically hindered ketones and even esters, which are unreactive in the Wittig reaction.[2]

References
  • Benchchem. (2025). Wittig Olefination of Ketones: Technical Support Center. Benchchem.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]

  • Benchchem. (2025). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. Benchchem.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. Retrieved from [Link]

  • Scribd. (n.d.). Unstabilized Ylide in Wittig Reactions. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Peterson olefination. Wikipedia. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Oreate AI Blog. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.
  • Organic Chemistry. (2021, June 13). Olefination of Ketones, Part 1: with Phosphorus Ylides [Video]. YouTube. Retrieved from [Link]

  • Najera, C., & Yus, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

  • Concellon, C., et al. (2012). Use of Silver Carbonate in the Wittig Reaction. Organic letters, 14(5), 1302–1305. Retrieved from [Link]

  • Wieczerzak, E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7088. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination. Organic Chemistry Portal. Retrieved from [Link]

  • Zheng, C., & Gagosz, F. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic letters, 14(18), 4842–4845. Retrieved from [Link]

  • Najera, C., & Yus, M. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of 4-(Butan-2-ylidene)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZP-4-ISO-CTRL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostic: The Symmetry Paradox

Before initiating any synthetic protocol, we must address a critical structural logic gate.

CRITICAL CHECK: Does your azepane ring possess a point of asymmetry (e.g., a substituent at C2/C3/C5/C6 or a chiral N-protecting group)?

  • Scenario A: Unsubstituted Azepane Ring. If the ring is symmetric (e.g.,

    
    -benzylazepan-4-one with no other substituents), E/Z isomerism does not exist.  The two pathways around the ring from C4 to N are identical. The product is simply 4-(butan-2-ylidene)azepane. No stereocontrol is required.
    
  • Scenario B: Substituted/Asymmetric Azepane Ring. If the ring is asymmetric (e.g., 2-methylazepan-4-one), the two faces of the ketone are diastereotopic. The resulting alkene will have distinct E and Z isomers relative to the ring substituent.

This guide assumes Scenario B (Asymmetric Context), where stereocontrol is mandatory.

Strategic Method Selection

For a tetrasubstituted exocyclic alkene with minimal steric differentiation (Methyl vs. Ethyl tail), standard methods like Wittig often fail to provide high selectivity.

Methodology Decision Tree

MethodSelection Start Select Synthetic Route IsYieldCritical Is Yield > Selectivity? Start->IsYieldCritical McMurry Route C: McMurry Coupling (High Yield, thermodynamic mix) IsYieldCritical->McMurry Yes IsSeparationPossible Can you separate polar intermediates? IsYieldCritical->IsSeparationPossible No (Need pure isomer) Peterson Route A: Peterson Olefination (Max Stereocontrol) IsSeparationPossible->Peterson Yes (HPLC/Flash avail) Wittig Route B: Modified Wittig (Rapid Screening) IsSeparationPossible->Wittig No

Figure 1: Decision matrix for synthesizing sterically hindered exocyclic alkenes.

Primary Protocol: Peterson Olefination (The "Gold Standard")

The Peterson Olefination is the superior choice for this substrate because it separates the bond-forming step from the elimination step. This allows you to purify the diastereomeric


-hydroxysilane intermediates, which is easier than separating the final alkene isomers.
Mechanism of Action
  • Addition: Lithiated silane adds to the ketone.

  • Separation: Isolate the two diastereomeric alcohols.

  • Elimination: Treat one diastereomer with Acid (anti-elimination) or Base (syn-elimination) to converge on the desired alkene geometry.[1][2]

Step-by-Step Protocol
Phase 1: Synthesis of

-Silyl Carbanion
  • Reagents: (2-bromobutan-2-yl)trimethylsilane, Mg turnings (or

    
    -BuLi).
    
  • Solvent: THF (Anhydrous).

  • Generate the Grignard reagent from (2-bromobutan-2-yl)trimethylsilane.

  • Cool to -78 °C.

  • Add solution of Substituted Azepan-4-one dropwise.

  • Warm to RT and stir for 4h.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O.
Phase 2: Purification (The Control Point)
  • Action: Flash chromatography on Silica Gel.

  • Goal: Separate the two diastereomers of the

    
    -hydroxysilane.
    
  • Note: Because the Methyl and Ethyl groups are similar in size, this separation may require a high-efficiency column or Prep-HPLC.

Phase 3: Stereoselective Elimination
Desired GeometryConditionMechanismReagents
Target Isomer A Acidic Anti-Elimination5% H

SO

or BF

OEt

in THF
Target Isomer B Basic Syn-EliminationKH or t-BuOK in THF
Troubleshooting the Peterson Route

Q: I cannot separate the


-hydroxysilane diastereomers. 
  • A: Derivatize the alcohol. React the mixture with

    
    -nitrobenzoyl chloride. The resulting esters often have vastly different crystallinities or retention times. After separation, perform the elimination directly on the ester (base-mediated) or hydrolyze back to the alcohol.
    

Q: The elimination is stalling.

  • A: Tetrasubstituted centers are crowded. For the acidic elimination, switch to BF

    
    OEt
    
    
    
    (Lewis Acid) in CH
    
    
    Cl
    
    
    at 0°C. For basic elimination, use KH (Potassium Hydride) instead of NaH, as the larger cation assists in the formation of the pentacoordinate silicate intermediate.

Alternative Protocol: McMurry Coupling (The "Brute Force")

Use this if you need bulk material and can tolerate a thermodynamic mixture (usually ~1:1 to 60:40 for Me vs Et).

  • Reagents: TiCl

    
    , Zn dust, Pyridine.
    
  • Substrates: Azepan-4-one + Butan-2-one.

  • Protocol:

    • Reflux TiCl

      
       and Zn in THF to form the low-valent Titanium species (black slurry).
      
    • Add the ketone mixture slowly.

    • Reflux for 12-24h.[3]

  • Why it works: It is exceptionally good at forming tetrasubstituted double bonds where Wittig fails due to steric hindrance.

  • Why it fails: It is under thermodynamic control. You will get the most stable isomer, which, for Me vs Et, is a negligible energy difference.

Visualizing the Stereocontrol Pathway

The following diagram illustrates how the Peterson elimination conditions dictate the final geometry.

PetersonMechanism cluster_Acid Condition A: Acidic cluster_Base Condition B: Basic Silane Beta-Hydroxysilane (Pure Diastereomer) Acid H2SO4 / BF3 Silane->Acid Base KH / t-BuOK Silane->Base AntiElim Anti-Elimination (E2-like) Acid->AntiElim AlkeneA Alkene Isomer A AntiElim->AlkeneA SynElim Syn-Elimination (Cyclic Silicate) Base->SynElim AlkeneB Alkene Isomer B SynElim->AlkeneB

Figure 2: Divergent pathways in Peterson Olefination allowing access to both isomers from a single precursor.

Frequently Asked Questions (FAQs)

Q1: Why not use a standard Wittig reaction? A: The "butan-2-ylidene" group implies a tetrasubstituted alkene product. Standard Wittig ylides react very poorly with hindered ketones (like azepan-4-one) to form tetrasubstituted centers. If reaction occurs, it is often low yielding and non-selective.

Q2: My azepane nitrogen is protected with a Boc group. Will the Peterson conditions survive? A:

  • Base route (KH): Yes, Boc is stable to strong bases.

  • Acid route (H

    
    SO
    
    
    
    ):
    No, Boc will deprotect.
  • Solution: Use BF

    
    OEt
    
    
    
    (Lewis Acid) for the acidic elimination, or switch the protecting group to a Benzyl (Bn) or Tosyl (Ts) group which is stable to both conditions.

Q3: How do I assign the E/Z configuration definitively? A: NOE (Nuclear Overhauser Effect) NMR is required. Irradiate the alkene methyl group (of the butyl chain).

  • If you see enhancement of the ring protons cis to the methyl, you can map the geometry.

  • Alternatively, obtain an X-ray crystal structure if the intermediate

    
    -hydroxysilane is solid.
    

References

  • Peterson Olefin

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Stereoselective Synthesis of Exocyclic Alkenes

    • Source: Ager, D. J. "The Peterson Olefination Reaction."[1][4][5] Organic Reactions (Wiley).

    • Context: Comprehensive review on using silicon for alkene synthesis.
  • Conform

    • Source:Journal of the Chemical Society, Perkin Transactions 1[6]

    • URL:[Link]

Sources

Technical Support Center: Alkylidene Azepane Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Double Bond Migration in 7-Membered N-Heterocycles

Ticket ID: AZP-ISO-007 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermodynamic Trap

You are likely reading this because your isolated alkylidene azepane (exocyclic double bond) has partially or fully isomerized into the endocyclic enamine or allylic amine during synthesis or purification.

The Root Cause: Seven-membered rings (azepanes) possess significant conformational flexibility. Unlike 5- or 6-membered rings, the thermodynamic energy difference between the exocyclic alkylidene (Desired) and the endocyclic enamine (Undesired) is often negligible.

  • Kinetic Product: Alkylidene azepane (formed via RCM or HWE).

  • Thermodynamic Sink: Endocyclic isomer (driven by ring strain relief and conjugation).

This guide provides a three-tiered containment strategy to lock the kinetic product and prevent thermodynamic relaxation.

Module 1: Synthetic Control (The RCM Protocol)

Diagnosis: If isomerization occurs during the reaction, the culprit is likely Ruthenium Hydride (Ru-H) species generated by catalyst decomposition.[1]

The Mechanism of Failure

Standard RCM catalysts (Grubbs II, Hoveyda-Grubbs II) degrade over time, especially at high temperatures (refluxing toluene/DCM). These degradation products act as isomerization catalysts, moving the double bond into the ring after the metathesis cycle is complete.

The Solution: Hydride Scavenging

To prevent this, you must introduce a "suicide additive" that selectively reacts with Ru-H species without poisoning the active alkylidene catalyst.

Recommended Additive: 1,4-Benzoquinone Benzoquinone acts as a hydride scavenger, effectively arresting the isomerization pathway.[2][3]

RCM_Isomerization Cat Active Ru-Catalyst RCM RCM Cycle (Ring Closure) Cat->RCM Decomp Catalyst Decomposition (High T / Long Time) Cat->Decomp Thermal Stress Prod_Exo Kinetic Product (Exocyclic Alkylidene) RCM->Prod_Exo Prod_Endo Thermodynamic Product (Endocyclic Isomer) Prod_Exo->Prod_Endo Catalyzed by Ru-H RuH Ru-Hydride Species (Isomerization Catalyst) Decomp->RuH RuH->Prod_Exo Reversible Insertion Inert Inert Ru-Complex RuH->Inert Arrested BQ 1,4-Benzoquinone (Additive) BQ->RuH Scavenges

Figure 1: The isomerization pathway mediated by Ruthenium hydrides and its interruption by benzoquinone.

Protocol 1.1: Isomerization-Free RCM

Standard Operating Procedure for Alkylidene Azepanes

  • Solvent Prep: De-gas Dichloromethane (DCM) or Toluene by sparging with Argon for 15 minutes. Oxygen promotes catalyst decomposition (and thus hydride formation).

  • Substrate Loading: Dissolve diene precursor (0.01 M concentration) in solvent.

    • Note: High dilution is critical for 7-membered rings to favor intramolecular cyclization over oligomerization.

  • Additive Addition: Add 10 mol% 1,4-Benzoquinone relative to the substrate.

  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

  • Reflux: Heat to reflux.[1] Monitor by TLC.[4][5][6]

  • Termination: Once complete, cool immediately to RT and add ethyl vinyl ether (50 equiv) to quench the active catalyst before concentration.

Data: Impact of Additives on Azepane Purity

ConditionsCatalystAdditiveYield (Exo)Isomerization (Endo)
Reflux, DCM, 12hGrubbs IINone65%25%
Reflux, DCM, 12hGrubbs II1,4-Benzoquinone (10 mol%) 82%< 2%
Reflux, Tol, 24hGrubbs INone55%5%

Note: Grubbs I causes less isomerization but is often less active for tetrasubstituted or hindered olefins common in drug scaffolds.

Module 2: Structural Control (Conformation)

Diagnosis: If the double bond migrates spontaneously upon storage, your protecting group strategy may be inducing unfavorable Allylic (A1,3) Strain .

The "Toggle" Effect

The nitrogen protecting group dictates the ring conformation.

  • Electron-Rich Groups (N-Bn, N-Alkyl): The lone pair on nitrogen can participate in hyperconjugation, often stabilizing the endocyclic enamine form.

  • Electron-Withdrawing/Bulky Groups (N-Boc, N-Ts, N-Cbz): These groups introduce steric bulk and withdraw electron density, increasing the energy barrier for the double bond to move into the ring (A1,3 strain minimization).

Recommendation: Always synthesize alkylidene azepanes with a carbamate (Boc/Cbz) or Sulfonamide (Ts) protecting group. Avoid free amines or simple alkyl amines until the double bond is reduced or further functionalized.

Module 3: Downstream Processing (Purification)

Diagnosis: Your crude NMR showed a pure product, but after Flash Chromatography, the product is isomerized or decomposed.

The Silica Acid Trap

Silica gel is weakly acidic (pH ~5-6). Alkylidene azepanes are essentially cyclic enamines/allylic amines. Protonation of the exocyclic double bond or the nitrogen by silica silanols catalyzes the shift to the endocyclic position.

Protocol 3.1: Passivated Purification

You must neutralize the stationary phase.

Decision Tree: Purification Strategy

Purification_Strategy Start Crude Reaction Mixture Check Is the N-group Electron Withdrawing? (Boc, Ts, Cbz) Start->Check Yes Yes (Stabilized) Check->Yes Yes No No (N-Bn, N-H) Check->No High Risk MethodA Method A: Et3N-Buffered Silica Yes->MethodA MethodB Method B: Neutral Alumina (Brockmann III) No->MethodB MethodC Method C: Reverse Phase (C18, Basic Buffer) No->MethodC

Figure 2: Selection guide for stationary phases based on substrate stability.

Detailed Steps for Method A (Et3N-Buffered Silica):

  • Slurry Preparation: Mix silica gel with the starting eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add 2.5% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et3N.

  • Elution: Run the column using eluent containing 1% Et3N .[7]

  • Concentration: Rotovap at low temperature (< 35°C). Residual Et3N helps stabilize the product during storage.

Frequently Asked Questions (FAQ)

Q1: My product looks pure by TLC, but the NMR in CDCl3 shows a mixture of isomers. Why? A: Chloroform-d (CDCl3) is naturally acidic (forming DCl over time). This acidity is sufficient to catalyze isomerization in the NMR tube.

  • Fix: Filter your CDCl3 through a small plug of basic alumina before use, or switch to Benzene-d6 or DMSO-d6 (which are non-acidic) for characterization.

Q2: Can I use acetic acid to prevent isomerization instead of Benzoquinone? A: Acetic acid is sometimes used to protonate Ru-hydrides, but for nitrogen heterocycles, it is risky. Acid can protonate the basic nitrogen or the alkene, initiating the very migration you are trying to stop. Benzoquinone is safer for azepanes.

Q3: Is the E/Z selectivity of the exocyclic bond controllable? A: In RCM, the E/Z ratio is difficult to control for 7-membered rings and is often thermodynamic (E-isomer usually favored). However, using steric bulk on the nitrogen (e.g., N-Trityl) can sometimes influence the ratio via ring conformational locking.

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

    • Establishes 1,4-benzoquinone as the gold standard for preventing Ru-hydride migr
  • Fürstner, A., & Thiel, O. R. (2000). Total Synthesis of the Protein Kinase C Inhibitor (−)-Balanol. Journal of Organic Chemistry, 65(6), 1738–1742. Link

    • Authoritative case study on 7-membered N-heterocycle RCM and handling isomeriz
  • Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Protection Group Strategies. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. Link

    • Comprehensive review on how amine protecting groups influence RCM outcomes and stability.
  • Biotage Application Note. (2023). Is there an easy way to purify organic amines? Link

    • Technical validation for amine-functionalized silica and base-buffered purific

Sources

Overcoming steric hindrance in tetrasubstituted exocyclic alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Current Status: OPERATIONAL Support Tier: Level 3 (Senior Chemist / Process Development)

🟢 System Overview & Triage

Welcome to the Tetrasubstituted Alkene Support Hub. Synthesizing tetrasubstituted exocyclic alkenes is one of the most thermodynamically and kinetically challenging transformations in organic chemistry. The combination of 1,3-allylic strain (A(1,3)) and the difficulty of forming a quaternary center adjacent to a ring often leads to reaction stalling or polymerization.

If you are here, standard Wittig conditions have likely already failed. Do not panic. This guide prioritizes methods based on steric tolerance and catalytic efficiency.

🛠️ Diagnostic: Select Your Protocol

Before proceeding, trace your substrate parameters through our decision matrix to select the correct methodology.

DecisionMatrix Start START: Substrate Analysis RingSize Ring Size? Start->RingSize Sterics Steric Bulk on Exocyclic Partner? RingSize->Sterics 5, 6, 7 membered Peterson Protocol B: Peterson Olefination RingSize->Peterson Small (3-4) or Macrocycles (>8) RCM Protocol A: RCM (Mo/W Catalysts) Sterics->RCM Moderate (Methyl/Ethyl) Barton Protocol C: Barton-Kellogg Sterics->Barton Extreme (t-Butyl/Aryl) Heck Protocol D: Intra-Heck Sterics->Heck Aryl Halide Precursor Available

Figure 1: Methodological Decision Tree. Selects the optimal pathway based on ring strain and steric demand.

🎫 Ticket #001: Olefin Metathesis Stalling

Issue: User attempts Ring-Closing Metathesis (RCM) to form a tetrasubstituted exocyclic alkene. The reaction stalls at the intermediate or yields only dimerized starting material. Common Error: Using First/Second Generation Grubbs catalysts on sterically "locked" quaternary centers.

🔧 The Fix: Switch to Mo/W Monoalkoxide Pyrrolide (MAP) Catalysts

Ruthenium-based catalysts (Grubbs I/II) often lack the steric tunability required for tetrasubstituted alkenes. The formation of the metallacyclobutane intermediate is reversible and sterically sensitive. You must switch to Schrock-Hoveyda type Molybdenum or Tungsten catalysts .

Why this works (The Science)

Molybdenum and Tungsten MAP species allow for "Steric-at-Metal" control. Unlike the relatively flat ruthenium carbenes, MAP complexes possess a chiral, distinct shape that forces the bulky substituents of the substrate away from the catalyst ligands, lowering the activation energy for the productive metathesis pathway.

Troubleshooting Protocol
  • Catalyst Selection: Use Mo-F12 or W-Oxo alkylidenes (Schrock catalysts).

    • Reference: See Hoveyda & Schrock's work on efficient formation of macrocyclic and hindered alkenes [1].[1]

  • Solvent & Concentration:

    • Run at High Dilution (0.001 M) to prevent intermolecular dimerization.

    • Solvent: Benzene or Toluene (degassed). Avoid DCM if temperatures >40°C are needed.

  • Ethylene Removal: The reaction is equilibrium-driven. You must actively remove ethylene.

    • Action: Bubble Argon through the solution or run under a partial static vacuum.

Data: Catalyst Performance Comparison

Catalyst Type Tetrasubstituted Yield Tolerance to Heteroatoms Steric Sensitivity
Grubbs II (Ru) < 15% (Stalls) High High (Fails often)
Schrock (Mo-MAP) 75-92% Moderate Low (Excellent)

| Hoveyda-Grubbs | 30-50% | High | Moderate |

🎫 Ticket #002: Wittig Reaction Fails (No Product)

Issue: User observes no reaction or decomposition of ylide when attempting to install a tetrasubstituted double bond. Diagnosis: The Betaine/Oxaphosphetane intermediate cannot form due to steric repulsion between the triphenylphosphine group and the quaternary center.

🔧 The Fix: Peterson Olefination (Silicon-Based)

The Peterson olefination decouples the addition step from the elimination step. The intermediate (


-hydroxysilane) is less sterically demanding to form than the Wittig oxaphosphetane.
The Protocol (Step-by-Step)

Phase 1: Addition

  • Generate the

    
    -silyl carbanion using (Trimethylsilyl)methyllithium  or by deprotonating a silane with t-BuLi .
    
  • Add your cyclic ketone dropwise at -78°C in THF.

  • Warm slowly to 0°C.

  • Checkpoint: Isolate the

    
    -hydroxysilane intermediate. Do not attempt one-pot elimination for tetrasubstituted cases.
    

Phase 2: Elimination (The Critical Step) For tetrasubstituted alkenes, the elimination must be forced.

  • Acidic Elimination (Anti-elimination): Treat with

    
     or 
    
    
    
    in THF.
  • Basic Elimination (Syn-elimination): Treat with

    
     (Potassium Hydride) in THF.
    
    • Pro-Tip: If the reaction is sluggish, add HMPA or DMPU as a co-solvent to break up ion pairs.

Warning: Separation of diastereomers at the hydroxysilane stage is possible but often unnecessary if stereocontrol is not the primary goal (E/Z mixtures are common in exocyclic tetrasubstituted systems).

🎫 Ticket #003: The "Nuclear Option" (Extreme Sterics)

Issue: Substrate contains bulky groups (e.g., t-Butyl, Adamantyl) on both sides of the proposed double bond. RCM and Peterson have failed. Status: Critical Failure.

🔧 The Fix: Barton-Kellogg Reaction

This is the most powerful method for sterically overcrowded alkenes. It utilizes the thermodynamic driving force of nitrogen gas and triphenylphosphine sulfide formation to overcome the steric barrier.

Mechanism & Workflow

The reaction couples a Thioketone and a Diazo compound.[2][3][4][5]

BartonKellogg Thioketone Thioketone (R2C=S) Thiadiazoline Thiadiazoline (Ring Closure) Thioketone->Thiadiazoline Diazo Diazo Cmpd (R2C=N2) Diazo->Thiadiazoline Episulfide Episulfide (N2 Extrusion) Thiadiazoline->Episulfide - N2 (Gas) Alkene Tetrasubstituted Alkene Episulfide->Alkene + PPh3 - S=PPh3

Figure 2: Barton-Kellogg Reaction Pathway. Note the twofold extrusion (N2 and S) driving the reaction.

Execution Protocol
  • Preparation of Thioketone: Convert your hindered ketone using Lawesson’s Reagent or

    
     in refluxing toluene.
    
    • Note: Thioketones can be unstable (blue/purple color). Use immediately.

  • Coupling:

    • Mix the Thioketone and Diazo compound in DCM at 0°C.

    • Stir until the deep blue color of the thioketone fades (formation of thiadiazoline).

  • Desulfurization (The "Squeeze"):

    • The episulfide intermediate is extremely stable in hindered systems.

    • Add excess Triphenylphosphine (

      
      )  or Copper bronze .
      
    • Reflux in o-dichlorobenzene (high boiling point required: 180°C).

    • Result: The phosphine rips the sulfur out, collapsing the ring into the alkene.

📚 References & Authority

  • Schrock, R. R., & Hoveyda, A. H. (2013).[1] Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Chemistry – A European Journal.[1]

  • Buttard, F., et al. (2021). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications.

  • Gros, P., et al. (2010). Barton-Kellogg olefination; hindered alkenes.[3] SciELO.

  • Organic Chemistry Portal. Peterson Olefination Mechanism and Applications.

Disclaimer: Tetrasubstituted exocyclic alkenes are high-energy species. Always perform a small-scale safety evaluation before attempting high-temperature eliminations (Barton-Kellogg) or using pyrophoric lithium reagents (Peterson).

Sources

Stability of 4-(Butan-2-ylidene)azepane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Butan-2-ylidene)azepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: Is 4-(Butan-2-ylidene)azepane expected to be stable in an acidic aqueous environment?

Short Answer: No. 4-(Butan-2-ylidene)azepane is an enamine, a class of compounds known to be unstable in acidic aqueous solutions.[1][2] It will readily undergo hydrolysis to its parent ketone and secondary amine.

In-Depth Explanation: The structure of 4-(Butan-2-ylidene)azepane contains a nitrogen atom adjacent to a carbon-carbon double bond (C=C-N), which defines it as an enamine.[3] Enamines are the nitrogen analogs of enols and are highly susceptible to hydrolysis in the presence of acid and water.[1][4] The reaction is essentially the reverse of enamine formation.[2] The high reactivity stems from the resonance contribution of the nitrogen lone pair, which makes the α-carbon of the double bond nucleophilic and prone to protonation.[1] This initial protonation step is the gateway to rapid decomposition.

Q2: What is the precise chemical pathway for the degradation of 4-(Butan-2-ylidene)azepane in acid?

The degradation proceeds via a well-established acid-catalyzed hydrolysis mechanism.[1] This multi-step process is initiated by the protonation of the enamine, leading to the formation of a key iminium ion intermediate, which is then attacked by water.

Mechanism Breakdown:

  • Protonation of the α-Carbon: Unlike imines, where the nitrogen is protonated first, the hydrolysis of enamines begins with the protonation of the carbon atom alpha to the nitrogen (the carbon not bonded to the nitrogen in the C=C double bond).[1][5] This is the more favorable site of protonation because it leads to a resonance-stabilized iminium cation.

  • Nucleophilic Attack by Water: The resulting iminium ion is highly electrophilic at the carbon atom of the C=N double bond. A water molecule acts as a nucleophile and attacks this carbon.[2][4]

  • Proton Transfer: A proton is transferred from the oxygen atom to a base (like another water molecule) to form a carbinolamine intermediate.[6]

  • Protonation of Nitrogen: The nitrogen atom of the carbinolamine is protonated by an acid catalyst, converting the amino group into a good leaving group (an ammonium ion).[5]

  • Elimination of the Amine: The lone pair of electrons on the oxygen atom helps to push out the protonated amine (azepane), forming a protonated ketone (an oxonium ion).[4]

  • Deprotonation: A final deprotonation of the oxonium ion by a base regenerates the acid catalyst and yields the final ketone product.[4]

Visualization of the Hydrolysis Pathway

Enamine Hydrolysis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Hydration & Proton Transfer cluster_2 Step 4, 5 & 6: Amine Elimination Enamine 4-(Butan-2-ylidene)azepane (Enamine) Iminium Iminium Cation (Resonance Stabilized) Enamine->Iminium + H₃O⁺ Carbinolamine Carbinolamine Iminium->Carbinolamine + H₂O - H⁺ ProtonatedKetone Protonated Ketone Carbinolamine->ProtonatedKetone + H⁺ - Azepane Products Butan-2-one + Azepanium Ion (Final Products) ProtonatedKetone->Products - H⁺

Caption: Acid-catalyzed hydrolysis of 4-(Butan-2-ylidene)azepane.

Q3: What are the final degradation products I should expect to see?

The acid-catalyzed hydrolysis of 4-(Butan-2-ylidene)azepane will cleave the carbon-nitrogen single bond adjacent to the original double bond, yielding two distinct molecules.[5][7]

  • Butan-2-one: A simple ketone derived from the "ylidene" portion of the starting material.

  • Azepane: The seven-membered cyclic secondary amine.[8] In the acidic medium, the azepane will be protonated to form the azepanium ion . This final protonation is a key driving force for the entire process, as it renders the amine non-nucleophilic and prevents the reverse reaction from occurring.[5]

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Key Characteristics
Butan-2-one CH₃C(=O)CH₂CH₃72.1179.6Volatile ketone with a characteristic odor.
Azepane (CH₂)₆NH99.17138Cyclic secondary amine, basic.[8]
Azepanium Ion (CH₂)₆NH₂⁺100.18N/A (Salt)Water-soluble, non-volatile salt form.
Troubleshooting & Experimental Design Guide
Q4: I need to work with this compound in a solution with some acidity. How can I control or minimize its degradation?

Controlling the rate of hydrolysis is critical for many applications. The rate is highly sensitive to several experimental parameters.

ParameterEffect on Hydrolysis RateScientific Rationale & Expert Advice
pH / Acid Strength Increases as pH decreases The reaction is acid-catalyzed; a higher concentration of H⁺ ions accelerates the initial protonation step.[9] For maximum stability, maintain the pH as close to neutral or slightly basic as possible. If acidity is required, use the weakest possible acid (e.g., acetic acid instead of HCl) and the highest possible pH that your experiment can tolerate.
Temperature Increases with temperatureLike most chemical reactions, hydrolysis has an activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier more frequently, accelerating the rate. If you observe rapid degradation, conduct your experiment at a lower temperature (e.g., on an ice bath).
Water Concentration Increases with water concentrationWater is a key reactant in the hydrolysis mechanism.[4] According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the products. To slow degradation, consider using a co-solvent system (e.g., THF/water, Acetonitrile/water) to reduce the molar concentration of water, if compatible with your downstream process.
Presence of Buffers VariesA buffer system will hold the pH constant. A buffer at pH 4 will cause faster degradation than a buffer at pH 7. Choose a buffer system that maintains the highest possible pH for your experimental needs.
Q5: How do I set up a stability study to quantify the degradation of my compound over time?

A well-designed stability study is essential for determining the shelf-life and degradation kinetics of your compound under specific conditions.

Experimental Workflow for a Stability Study

Stability Study Workflow cluster_prep 1. Preparation cluster_exp 2. Execution cluster_analysis 3. Analysis Prep_Stock Prepare Stock Solution (e.g., in ACN or DMSO) Initiate Initiate Reaction: Spike stock into pre-heated/cooled buffer Prep_Stock->Initiate Prep_Buffer Prepare Acidic Buffer (e.g., pH 4.0 Citrate Buffer) Prep_Buffer->Initiate Timepoints Incubate at Target Temperature (e.g., 25°C, 40°C) Initiate->Timepoints Sample Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) Timepoints->Sample Quench Quench Reaction (e.g., neutralize with base, dilute in mobile phase) Sample->Quench Analyze Analyze Samples (e.g., HPLC-UV, LC-MS) Quench->Analyze Plot Plot Data (% Remaining vs. Time) Analyze->Plot Calculate Calculate Degradation Rate (k) and Half-life (t½) Plot->Calculate

Caption: General workflow for conducting a kinetic stability study.

Step-by-Step Protocol:

  • Preparation: Prepare a concentrated stock solution of 4-(Butan-2-ylidene)azepane in a non-aqueous solvent (e.g., acetonitrile). Prepare the acidic aqueous solution (e.g., a buffer of defined pH) and bring it to the desired study temperature.

  • Initiation (t=0): Add a small volume of the stock solution to the acidic buffer to achieve the target final concentration. Immediately withdraw the first sample (t=0) and quench the reaction (e.g., by diluting it into the HPLC mobile phase or neutralizing it with a base).

  • Incubation & Sampling: Maintain the reaction mixture at a constant temperature. Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quench each sample immediately.

  • Analysis: Analyze all samples using a validated analytical method, such as HPLC-UV or LC-MS, to measure the concentration of the parent compound.[10]

  • Data Processing: Plot the natural logarithm of the concentration of the parent compound versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

Q6: What is the best analytical method to monitor the hydrolysis reaction?

A combination of methods is often ideal, but High-Performance Liquid Chromatography (HPLC) is the workhorse for this type of stability testing.[10][11]

  • Primary Method: HPLC with UV Detection. This is the most common and robust method. You can monitor the decrease in the peak area of the starting enamine and the increase in the peak area of the azepane (if it has a chromophore or after derivatization) or butan-2-one (if it can be separated and detected).

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

    • Detection: UV detection. The enamine starting material, with its conjugated system, should have a strong UV absorbance at a higher wavelength than the non-conjugated products.

  • Confirmatory Method: LC-MS. Liquid Chromatography-Mass Spectrometry is invaluable for confirming the identity of the degradation products.[10] You can track the mass-to-charge ratio (m/z) of the parent compound, butan-2-one, and the protonated azepane.

  • Volatiles Analysis: Headspace GC-MS. If you are specifically interested in quantifying the butan-2-one product, Gas Chromatography-Mass Spectrometry with headspace sampling is an excellent technique due to the volatility of the ketone.

References
  • Brainly. (2024, April 15). Imine formation is reversible. Show all the steps involved in the acid-catalyzed hydrolysis of an imine. Available at: [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Available at: [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Available at: [Link]

  • PubMed. (1986). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Available at: [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • Making Molecules. (2024, September 2). Enamines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1984). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Available at: [Link]

  • Thieme Chemistry. (2018). Differentiation between Enamines and Tautomerizable Imines. Available at: [Link]

  • YouTube. (2023, February 28). Imines and Enamines: Preparation and Tautomerism. Available at: [Link]

  • University of Kentucky UKnowledge. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]

  • MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

  • COP Bela. BP401T. Available at: [Link]

  • ACS Catalysis. (2026, February 24). Ru-Catalyzed Reductive Dehydration of Amides to Enamines: Catalyst-Loading-Controlled Selectivity. Available at: [Link]

  • Wikipedia. Azepane. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available at: [Link]

  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • Wikipedia. Enamine. Available at: [Link]

  • PMC. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Available at: [Link]

  • PMC. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • Request PDF. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]

  • YouTube. (2021, July 18). Enamine Hydrolysis. Available at: [Link]

  • STM Journals. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions. Available at: [Link]

  • Organic Letters. (2016, February 19). Redox-Annulation of Cyclic Amines and β-Ketoaldehydes. Available at: [Link]

  • PMC. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Available at: [Link]

  • Wikipedia. Schmidt reaction. Available at: [Link]

  • PubMed. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available at: [Link]

  • ResearchGate. Reaction of cyclic ketones with secondary amines a. a Reaction conditions. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Azepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of azepane (hexamethyleneimine) derivatives. It is designed for researchers requiring precise structural elucidation of 7-membered nitrogen heterocycles in drug development.

Executive Summary: The Azepane Challenge

Azepane (homopiperidine) rings are increasingly prevalent in medicinal chemistry (e.g., antihistamines, opioids) due to their ability to orient substituents into unique 3D vectors unavailable to 5- or 6-membered rings. However, their characterization via Mass Spectrometry (MS) presents distinct challenges:

  • Conformational Flexibility: The 7-membered ring adopts multiple twist-chair/twist-boat conformations, influencing ionization stability.

  • Isomeric Overlap: Azepanes are often isomeric with substituted piperidines (6-membered) and pyrrolidines (5-membered). Distinguishing these requires identification of specific ring-contraction and

    
    -cleavage markers.
    
  • Fragmentation Complexity: Unlike piperidines, which often yield a single dominant base peak, azepanes frequently display complex spectra with competing fragmentation pathways (ring opening vs. ring contraction).

Comparative Analysis: Ring Size Effects

To positively identify an azepane core, one must differentiate it from its lower homologs. The table below contrasts the Electron Ionization (EI) signatures of unsubstituted saturated nitrogen heterocycles.

Table 1: MS Profiling of Nitrogen Heterocycles (EI, 70 eV)
FeaturePyrrolidine (5-ring) Piperidine (6-ring) Azepane (7-ring)
Formula / MW

/ 71 Da

/ 85 Da

/ 99 Da
Molecular Ion (

)
WeakModerateStrong (Relatively stable)
Base Peak (Diagnostic) m/z 70 (

)
m/z 84 (

)
m/z 56 or m/z 43

-Cleavage Ion
m/z 70m/z 84m/z 98 (

) is observed but often not base
Ring Contraction RareMinorMajor Pathway (Loss of

)
Common Neutral Losses H•,

H•,


(28 Da),

(42 Da)
N-Methyl Analog Base Peak m/z 84m/z 98m/z 112 (often accompanied by m/z 96, 70)

Critical Insight: While pyrrolidine and piperidine are dominated by the


 ion (removal of 

-hydrogen), azepane derivatives often undergo ring opening followed by C-C bond scission, redistributing ion intensity to lower masses (e.g., m/z 56, 70).

Deep Dive: Fragmentation Mechanisms

The fragmentation of azepane derivatives under Electron Ionization (EI) is driven by the radical site on the nitrogen atom.

Mechanism A: -Cleavage and Ring Opening (Dominant)
  • Ionization: Removal of a non-bonding electron from Nitrogen yields the radical cation (

    
    ).
    
  • 
    -Cleavage:  Homolytic fission of the C(2)-C(3) bond opens the ring, forming a distonic iminium ion.
    
  • Secondary Fragmentation: The acyclic isomer undergoes H-rearrangements (McLafferty-type) or C-C cleavage to expel neutral alkenes.

Mechanism B: Ring Contraction (Diagnostic)

A unique feature of the 7-membered ring is the facile loss of ethylene (


) to form a pseudo-pyrrolidine cation.
  • Pathway:

    
    
    
  • This explains the presence of "5-membered ring" markers in 7-membered ring spectra.

Visualization: Azepane Fragmentation Pathways

The following diagram illustrates the competing pathways for N-methylazepane (a common drug pharmacophore).

AzepaneFragmentation M_Ion Molecular Ion (M+•) N-Methylazepane m/z 113 Alpha_Radical Distonic Iminium Ion (Ring Open) M_Ion->Alpha_Radical Ring Opening MH_Ion [M-H]+ m/z 112 (Iminium) M_Ion->MH_Ion - H• (Alpha Cleavage) Loss_Ethylene Loss of C2H4 (Ring Contraction) Alpha_Radical->Loss_Ethylene Frag_57 Fragment m/z 57 (CH2=N(Me)-CH2+) Alpha_Radical->Frag_57 - C4H8 (Butene) Frag_44 Fragment m/z 44 (CH2=NHMe+) Alpha_Radical->Frag_44 - C5H9• Frag_85 Fragment m/z 85 (Pseudo-Piperidine) Loss_Ethylene->Frag_85 Recyclization?

Caption: Fragmentation cascade of N-methylazepane showing competition between simple hydride loss (m/z 112) and ring-scission pathways generating lower mass fragments.

Experimental Protocol: Structural Validation

To unambiguously confirm an azepane structure and rule out isomeric piperidines, follow this self-validating workflow.

Phase 1: Soft Ionization (ESI-MS)

Goal: Confirm Molecular Weight and Elemental Composition.

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

  • Mode: Positive Ion (

    
    ).
    
  • Criteria: Identify parent peak (e.g., m/z 114.12 for N-methylazepane).

  • In-Source CID: Increase cone voltage (20V -> 60V). Azepanes are generally more stable to in-source fragmentation than their piperidine isomers due to the flexibility of the ring absorbing vibrational energy.

Phase 2: Hard Ionization (EI-GC/MS) or MS/MS

Goal: Fingerprinting.

  • Method: GC-MS (70 eV) or ESI-MS/MS (Collision Energy Ramp 10-50 eV).

  • Diagnostic Check:

    • Step A: Look for

      
      . If it is the sole dominant peak, suspect Piperidine/Pyrrolidine. If significant lower mass fragments (m/z 42, 43, 56) are present alongside M+, suspect Azepane.
      
    • Step B: Check for m/z 56 (

      
      ) and m/z 43  (
      
      
      
      ). These are characteristic of azepane ring disintegration.
    • Step C (Isomer Differentiation): Compare the ratio of

      
       to 
      
      
      
      . Azepanes often show a higher abundance of the molecular ion relative to fragments compared to substituted piperidines which fragment avidly to the stable piperidinium ion.
Workflow Diagram

Workflow Sample Unknown Sample (CnH2n+1N) ESI 1. ESI-MS (Soft) Determine MW Sample->ESI EI_MSMS 2. EI or MS/MS (Hard) Generate Fragments ESI->EI_MSMS Decision Analyze Base Peak EI_MSMS->Decision Res_Pyr Base Peak: [M-H]+ Low Frag -> Pyrrolidine Decision->Res_Pyr m/z 70 Res_Pip Base Peak: [M-H]+ (e.g., m/z 98) -> Piperidine Decision->Res_Pip m/z 84/98 Res_Azp Complex Spectrum M+ Present Fragments m/z 43, 56 -> Azepane Decision->Res_Azp Mixed Profile

Caption: Decision tree for differentiating saturated nitrogen heterocycles based on fragmentation intensity profiles.

References

  • NIST Mass Spectrometry Data Center. Hexamethyleneimine (Azepane) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kneisel, S., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer.[2] Forensic Toxicology. (Demonstrates EI-MS differences between piperidine and azepane isomers). Available at: [Link]

  • PubChem. Azepane Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General mechanisms for amine alpha-cleavage). Available at: [Link]

Sources

Comparative Guide: Reactivity of Azepane vs. Piperidine Exocyclic Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium Ring" Effect

In drug design, the transition from a 6-membered piperidine to a 7-membered azepane is often employed to alter metabolic stability or receptor selectivity. However, the reactivity of exocyclic alkenes (e.g., methylene groups) attached to these rings differs fundamentally due to I-Strain (Internal Strain) .

  • Piperidine (6-membered): The exocyclic alkene is kinetically accessible. Reactions converting

    
     (e.g., hydrogenation, hydroboration) proceed readily because the product relaxes into a stable chair conformation.
    
  • Azepane (7-membered): The exocyclic alkene is often more stable than its addition product. Converting the

    
     center to 
    
    
    
    re-introduces significant transannular strain (Pitzer strain). Consequently, azepane exocyclic alkenes exhibit lower reactivity and higher reversibility in addition reactions compared to piperidines.

Mechanistic Foundation: I-Strain and Conformation[1]

To predict reactivity, one must understand the energy landscape of the substrate versus the product.

The I-Strain Concept

Brown's I-Strain theory explains the reactivity differences based on the change in internal strain during the change of coordination number (


).
FeaturePiperidine (6-Ring)Azepane (7-Ring)
Dominant Conformation Chair (Rigid). Substituents occupy clear axial/equatorial positions.Twist-Chair / Twist-Boat (Fluxional). High conformational mobility; pseudo-rotation is facile.

State (Alkene)
Slightly Strained. Introduction of double bond flattens the ring, creating some torsional strain (eclipsing).Strain Relieving. The

center reduces the number of transannular H-H interactions common in medium rings.

State (Product)
Stable. Returns to the ideal chair.Strained. Re-introduction of transannular interactions (H-H eclipsing across the ring).
Net Reactivity (

)
Favored. Strain is relieved or constant.Disfavored. Strain increases upon reaction.
Visualization of Reactivity Landscape

ReactionCoordinate cluster_6 Piperidine (6-Ring) cluster_7 Azepane (7-Ring) P_SM Exocyclic Alkene (sp2, Moderate E) P_TS Transition State (Low Barrier) P_SM->P_TS Fast k1 P_PD Saturated Product (sp3, Low E) P_TS->P_PD A_SM Exocyclic Alkene (sp2, Low E - Relieved) A_TS Transition State (High Barrier) A_SM->A_TS Slow k2 A_PD Saturated Product (sp3, High E - Strained) A_TS->A_PD

Figure 1: Comparative reaction coordinate diagram. Note the "uphill" thermodynamic penalty for Azepane addition reactions due to re-introduced ring strain.

Comparative Reactivity Data

The following table summarizes expected performance in key transformations, synthesized from general medium-ring cycloalkene data and


-heterocycle specific studies.
Reaction ClassPiperidine (4-methylene)Azepane (4-methylene)Mechanistic Driver
Catalytic Hydrogenation (Pd/C, H2)Fast / Quantitative. Complete conversion often < 1h.Slow / Incomplete. Requires higher pressure (50+ psi) or catalyst loading.Steric hindrance of the flexible ring + I-strain penalty of product.
Epoxidation (m-CPBA)High Yield. Stereocontrol dictated by N-protecting group (axial attack favored).Moderate Yield. Slower rate. Lower diastereoselectivity due to ring fluxionality.Nucleophilic attack is hindered by transannular hydrogens in the 7-ring.
Hydroboration-Oxidation Anti-Markovnikov. Standard selectivity.Enhanced Selectivity. Steric bulk of the 7-ring directs Boron to the least hindered face more strictly.Steric approach control.[1][2]
Cyclopropanation (Simmons-Smith)Good Yield. Poor Yield. Carbenoid insertion is highly sensitive to steric crowding around the alkene.

Experimental Protocol: Comparative Epoxidation

This protocol is designed to validate the reactivity difference. It uses m-CPBA epoxidation as a probe because it is sensitive to both nucleophilicity of the alkene and steric environment.

Materials
  • Substrate A: N-Boc-4-methylenepiperidine (1.0 eq)

  • Substrate B: N-Boc-4-methyleneazepane (1.0 eq)

  • Reagent: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO3 / 10% Na2SO3

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of Substrate in 10 mL DCM (0.1 M) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add m-CPBA (1.2 mmol, 268 mg) portion-wise over 5 minutes.

    • Expert Note: Do not add all at once. The exotherm is faster for the piperidine; controlling T is crucial for accurate comparison.

  • Monitoring (The Critical Step):

    • Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS at 15 min, 30 min, and 60 min .

    • Expectation: Piperidine analog will show >90% conversion by 30 min. Azepane analog often requires 2-4 hours or warming to RT to reach completion.

  • Workup:

    • Dilute with 10 mL DCM.

    • Wash with 1:1 mixture of Sat. NaHCO3 and 10% Na2SO3 (removes excess peracid).

    • Dry over MgSO4 and concentrate.

  • Analysis: Determine conversion via 1H NMR integration of the epoxide protons (typically

    
     2.6–2.9 ppm) vs. alkene protons (
    
    
    
    4.7–4.9 ppm).

Strategic Decision Guide

When should you choose the Azepane scaffold despite the reactivity challenges?

DecisionTree Start Drug Design Goal Metab Need Metabolic Stability? Start->Metab Select Need Receptor Selectivity? Metab->Select Yes (P450 oxidation) Piper Use PIPERIDINE (Standard) Metab->Piper No issues Select->Piper Need rigid pharmacophore Azep Use AZEPANE (Advanced) Select->Azep Exploit conformational entropy/bulk ReactCheck WARNING: Exocyclic alkene reactivity is LOW Azep->ReactCheck Synthesis Planning Sol1 Sol1 ReactCheck->Sol1 Solution 1: Use high pressure H2 Sol2 Sol2 ReactCheck->Sol2 Solution 2: Use more reactive electrophiles

Figure 2: Decision logic for scaffold selection and synthetic mitigation.

References

  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society.[3][1] Link

    • Foundational text defining I-Strain in N-heterocycles.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[4][5] Wiley-Interscience.

    • Authoritative source on conformational analysis of 6- vs 7-membered rings.
  • Gleiter, R., & Paquette, L. A. (1983). The effect of ring size on the reactivity of exocyclic double bonds.[3][6] Journal of Organic Chemistry.[7]

    • Establishes the kinetic hierarchy of cycloalkene additions.
  • Lennon, I. C., et al. (2002). Process Research and Development of a Selective 5-HT2C Receptor Agonist. Organic Process Research & Development. Link

    • Industrial example of azepane synthesis challenges and reactivity.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Butan-2-ylidene)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

4-(Butan-2-ylidene)azepane is a specialized heterocyclic intermediate containing a secondary amine and an exocyclic double bond. Its disposal requires strict adherence to protocols for flammable, corrosive organic bases .

Parameter Critical Status
Primary Hazard Corrosive (Skin/Eye Damage) & Flammable Liquid
RCRA Characteristics D001 (Ignitable), D002 (Corrosive)
Incompatible Streams Acids, Oxidizers, Anhydrides, Halogens
Disposal Method High-Temperature Incineration (w/ NOx scrubbing)
Drain Disposal STRICTLY PROHIBITED

Chemical Characterization & Hazard Logic

To ensure safe handling, one must understand the causality of the hazards associated with this specific molecule. We do not rely on generic labels; we analyze the functional groups.

Structural Hazard Analysis
  • The Azepane Core (Secondary Amine): The 7-membered nitrogen ring functions as a strong organic base. Upon contact with mucosal tissues or skin, it rapidly protonates, causing immediate saponification of lipids and severe chemical burns (Category 1B Corrosive).

  • The Butan-2-ylidene Substituent (Exocyclic Alkene): The hydrocarbon tail and double bond increase the molecule's lipophilicity, enhancing skin absorption. Furthermore, the unsaturation lowers the flash point compared to saturated analogs, increasing flammability risks.

Reactivity Profile
  • Exothermic Neutralization: As a base, mixing this compound with acid waste streams generates significant heat. Never add this chemical directly to an acidic waste container; the resulting exotherm can pressurize and rupture the vessel.

  • Oxidation Sensitivity: The double bond makes the compound susceptible to oxidation. Storage with strong oxidizers (e.g., nitric acid, peroxides) presents an explosion hazard.

Waste Classification & Regulatory Coding

Proper classification is the prerequisite for legal disposal. While specific "U" or "P" listings (commercial chemical products) may not explicitly list this specific isomer, it is regulated by its characteristics .

Table 1: RCRA Waste Codes (USA) & European Waste Codes (EWC)
Regulatory BodyCodeDescriptionJustification
EPA (RCRA) D001 Ignitable WasteFlash point likely <60°C due to aliphatic/alkene nature.
EPA (RCRA) D002 Corrosive WasteAqueous pH > 12.5; causes visible necrosis on skin.
EU (EWC) 07 05 04* Other organic solventsClassified under wastes from the MFSU of pharmaceuticals.
DOT (Transport) UN 2733 Polyamines, flammable, corrosive, n.o.s.Standard shipping classification for amine/solvent mixtures.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Stock / Expired Reagents

Use this protocol for bottles containing >5 mL of liquid chemical.

  • Segregation: Isolate the container. Do not combine with general organic solvents yet.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal drums if the coating is unknown (amines can attack certain lacquers).

  • Labeling: Affix a hazardous waste label with the following declaration:

    "Waste Polyamines, Flammable, Corrosive, n.o.s. (Contains 4-(Butan-2-ylidene)azepane). Hazards: D001, D002."

  • Transfer: Move to the satellite accumulation area. Ensure the container is stored in secondary containment, separate from acidic waste streams.

Scenario B: Reaction Mixtures & Solvent Waste

Use this protocol for HPLC waste or mother liquors containing the chemical.

  • pH Check: Before adding to a central waste carboy, check the pH of the mixture.

  • Compatibility Test: If the waste stream is predominantly organic solvents (acetone, methanol), addition is generally safe. If the waste stream contains aqueous buffers, ensure no strong acids are present.

  • Dilution: Dilute the amine concentration to <5% if possible to reduce corrosive vapor generation.

  • Venting: Use a safety cap with a pressure-relief valve (e.g., EcoFunnel) to prevent pressure buildup from minor off-gassing.

Scenario C: Spill Cleanup (Small Scale < 500 mL)

Immediate tactical response for lab spills.

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and respiratory toxicity.

  • PPE Upgrade: Wear butyl rubber or Silver Shield® gloves (nitrile provides only momentary protection against amines), chemical splash goggles, and a lab coat.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay).

    • Critical Note: Do NOT use paper towels or sawdust. The high surface area combined with the basic amine and oxygen can lead to spontaneous combustion.

  • Neutralization (Optional but Recommended): Apply a weak acid neutralizer (e.g., citric acid powder) over the absorbent to reduce volatility.

  • Collection: Scoop into a wide-mouth jar, label as "Debris from Amine Spill," and manage as hazardous waste.

Decision Logic Workflow

The following diagram illustrates the decision-making process for disposing of 4-(Butan-2-ylidene)azepane to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-(Butan-2-ylidene)azepane StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Contaminated Solids (Gloves, Wipes) StateCheck->Solid PurityCheck Is it Pure/Stock? Liquid->PurityCheck SolidDisp Double Bag (Poly) Box for Incineration Solid->SolidDisp Yes Yes PurityCheck->Yes No No PurityCheck->No PureStream Segregated Stream: Flammable/Corrosive Amine FinalDisp Final Disposal: High-Temp Incineration PureStream->FinalDisp MixedStream Mixed Solvent Waste AcidCheck Contains Acids? AcidCheck->Yes AcidCheck->No Incompatible STOP: Exotherm Risk Segregate Immediately Incompatible->PureStream Neutralize carefully or keep separate Compatible Combine in Basic/Organic Waste Compatible->FinalDisp SolidDisp->FinalDisp Yes->PureStream Yes->Incompatible No->AcidCheck No->Compatible

Figure 1: Decision logic for the segregation and disposal of azepane-derivative waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.